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  • Product: 4-Fluoro-3-methanesulfonylaniline hydrochloride
  • CAS: 1955493-67-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Fluoro-3-methanesulfonylaniline Hydrochloride: A Key Building Block for Modern Drug Discovery

This technical guide provides a comprehensive overview of 4-Fluoro-3-methanesulfonylaniline and its hydrochloride salt, crucial intermediates in the field of medicinal chemistry. This document is intended for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-Fluoro-3-methanesulfonylaniline and its hydrochloride salt, crucial intermediates in the field of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the compound's identifiers, physicochemical properties, synthesis, applications, and safety protocols. The strategic incorporation of fluorine and a sulfonyl group onto the aniline scaffold makes this molecule a valuable asset in the design of novel therapeutics. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the sulfonyl group can act as a hydrogen bond acceptor and improve solubility.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's properties are fundamental to its effective use in research and development. 4-Fluoro-3-methanesulfonylaniline is most commonly handled as the free base, though its hydrochloride salt is utilized for certain applications, often to improve solubility and handling characteristics.

Below is a summary of the key identifiers and properties for both the free base and its hydrochloride salt.

Identifier4-Fluoro-3-methanesulfonylaniline (Free Base)4-Fluoro-3-methanesulfonylaniline Hydrochloride
CAS Number 914636-44-5[1]1955493-67-0
PubChem CID 26985427[1]Not available
EC Number 695-344-7[1]Not available
IUPAC Name 4-fluoro-3-(methylsulfonyl)aniline[1]4-fluoro-3-(methylsulfonyl)aniline;hydrochloride
Molecular Formula C₇H₈FNO₂S[1]C₇H₉ClFNO₂S
Molecular Weight 189.21 g/mol [1]225.67 g/mol
Appearance Off-white to white solidSolid
Solubility Low water solubilityLikely higher water solubility than the free base

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Caption: Key identifiers for 4-Fluoro-3-methanesulfonylaniline and its hydrochloride salt.

Synthesis and Manufacturing

The synthesis of 4-Fluoro-3-methanesulfonylaniline typically involves a multi-step process. A common synthetic route starts from a readily available substituted nitrobenzene. The following is a representative, field-proven protocol.

Experimental Protocol: Synthesis of 4-Fluoro-3-methanesulfonylaniline

Step 1: Nitration of a Halogenated Thioanisole The synthesis often commences with the nitration of a suitable precursor like 4-fluoro-thioanisole. This electrophilic aromatic substitution introduces a nitro group, which will later be reduced to the aniline.

Step 2: Oxidation of the Thioether The thioether is then oxidized to the corresponding sulfone. This is a critical step that installs the methanesulfonyl group. Common oxidizing agents for this transformation include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Step 3: Reduction of the Nitro Group The final step is the reduction of the nitro group to an amine. This can be achieved through various methods, including catalytic hydrogenation using palladium on carbon (Pd/C) or by using reducing agents like tin(II) chloride. A general procedure for a similar reduction is the catalytic hydrogenation of a nitro compound in a solvent like dioxane.[2]

Synthesis_Workflow A Substituted Nitrobenzene Precursor B Oxidation of Thioether to Sulfone A->B Oxidizing Agent (e.g., H₂O₂) C Reduction of Nitro Group B->C Reducing Agent (e.g., Pd/C, H₂) D 4-Fluoro-3-methanesulfonylaniline C->D Isolation E Formation of Hydrochloride Salt D->E Treatment with HCl F Target Hydrochloride Product E->F Crystallization/Isolation

Caption: General synthetic workflow for 4-Fluoro-3-methanesulfonylaniline and its hydrochloride salt.

Causality in Experimental Choices: The choice of a nitro group as a precursor to the amine is strategic due to its strong electron-withdrawing nature, which can facilitate certain substitution reactions on the aromatic ring, and its reliable reduction to the desired amine. The hydrochloride salt is prepared by treating the free base with hydrochloric acid, which can improve the compound's stability and handling properties.

Applications in Drug Discovery and Development

4-Fluoro-3-methanesulfonylaniline hydrochloride serves as a valuable building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). The presence of the fluorine atom is known to often enhance metabolic stability and binding affinity of drug candidates.[3] Aniline derivatives are foundational in the synthesis of a wide range of pharmaceuticals.

While specific drugs containing this exact fragment are not publicly disclosed, its structural motifs are present in molecules targeting a variety of diseases. The general workflow for utilizing such a building block in a drug discovery program is outlined below.

Drug_Discovery_Workflow Start 4-Fluoro-3-methanesulfonylaniline Hydrochloride Step1 Scaffold for Library Synthesis Start->Step1 Step2 High-Throughput Screening Step1->Step2 Step3 Hit Identification Step2->Step3 Step4 Lead Optimization Step3->Step4 Step5 Preclinical Development Step4->Step5 End Clinical Candidate Step5->End

Caption: General drug discovery workflow utilizing a novel chemical building block.

Safety and Handling

GHS Hazard Classification: 4-Fluoro-3-methanesulfonylaniline is classified as a hazardous substance.

  • Pictograms:

    • GHS06 (Skull and Crossbones)

  • Signal Word: Danger[1]

  • Hazard Statements:

    • H301: Toxic if swallowed[1]

    • H311: Toxic in contact with skin[1]

    • H331: Toxic if inhaled[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.

  • Respiratory Protection: Use a NIOSH-approved respirator or equivalent when handling this material, especially if dusts are generated.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

  • Wash hands thoroughly after handling.[5]

  • Store in a tightly closed container in a dry and cool place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[5]

  • If on Skin: Wash with plenty of soap and water. Immediately call a POISON CENTER or doctor.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

This self-validating system of protocols ensures that the compound is handled in a manner that minimizes risk to personnel and the environment.

References

  • PubChem. 4-Fluoro-3-(methylsulphonyl)aniline. [Link]

  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • CymitQuimica.
  • Fisher Scientific.
  • PrepChem. Synthesis of 4-fluoro-3-methoxyaniline. [Link]

  • Sigma-Aldrich. 4-Fluoro-3-methylaniline 97%.
  • Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis.
  • Merck. 3-Fluoro-4-(methylsulfonyl)aniline.
  • PubChemLite. 4-fluoro-3-(methylsulphonyl)aniline (C7H8FNO2S).
  • PubChem. 3-Fluoro-4-(methylsulfonyl)aniline.
  • BLD Pharm. 1197233-67-2|3-Fluoro-4-(methylsulfonyl)aniline hydrochloride.
  • Benchchem.
  • Journal of Medicinal Chemistry. Applications of Fluorine in Medicinal Chemistry. [Link]

  • ChemicalBook. 3-Fluoro-4-(Methylsulfonyl)aniline | 252561-34-5.

Sources

Exploratory

Strategic Safety & Handling Guide: 4-Fluoro-3-methanesulfonylaniline Hydrochloride

[1] Document Control: Compound: 4-Fluoro-3-methanesulfonylaniline hydrochloride[1] CAS (Parent Free Base): 914636-44-5 (Referenced for toxicological baseline)[1] Role: Pharmaceutical Intermediate (Kinase Inhibitor Scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Document Control:

  • Compound: 4-Fluoro-3-methanesulfonylaniline hydrochloride[1]

  • CAS (Parent Free Base): 914636-44-5 (Referenced for toxicological baseline)[1]

  • Role: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds)[1]

  • Version: 1.0 (Technical Whitepaper)

Executive Summary & Compound Identity

The Scientist’s Perspective: This compound is not merely a generic reagent; it is a highly functionalized aniline derivative combining a lipophilic fluorine atom, a polar electron-withdrawing sulfonyl group, and an acidic hydrochloride counter-ion.[1] In drug discovery, this specific substitution pattern is frequently employed to modulate metabolic stability and potency in kinase inhibitors (e.g., EGFR or VEGFR targets).[1]

Safety protocols must address two distinct chemical behaviors:

  • The Aniline Core: Potential for methemoglobinemia and sensitization.[1]

  • The Hydrochloride Salt: Hydrolysis in moisture leading to acidic corrosivity and increased water solubility compared to the free base.[1]

Physicochemical Profile
PropertyDataTechnical Note
Chemical Name 4-Fluoro-3-(methylsulfonyl)aniline hydrochlorideSpecific Regioisomer (4-F, 3-SO2Me)
Parent CAS Primary reference for tox data.[1][2][3][4][5]
Molecular Formula C₇H₈FNO₂S[1] · HClSalt form adds ~36.46 Da to MW.[1]
Molecular Weight ~225.67 g/mol (Parent: 189.21 + HCl: 36.46)
Physical State Off-white to pale yellow solidHygroscopic; tends to clump if desiccant fails.[1]
Solubility Water (Moderate), DMSO (High), Methanol (High)HCl salt improves aqueous solubility significantly over free base.[1]

Hazard Identification & Toxicology (The "Why")

Standard SDSs list H-codes. As scientists, we must understand the mechanism to predict unlisted risks.[1]

Core Hazards[1][4][7][8]
  • Acute Toxicity (Oral/Dermal/Inhalation) - Category 3 (H301, H311, H331):

    • Mechanism:[1][5][6] Aniline derivatives can undergo N-hydroxylation in the liver.[1] While the electron-withdrawing sulfonyl group at position 3 reduces the electron density on the nitrogen (potentially lowering metabolic activation compared to unsubstituted aniline), the risk of methemoglobinemia (oxidation of hemoglobin Fe2+ to Fe3+) remains a critical concern.[1]

  • Skin Corrosion/Irritation - Category 1B (H314):

    • Mechanism:[1][2][5][6] The hydrochloride salt moiety readily hydrolyzes upon contact with mucosal moisture (sweat, tears, lung lining), generating hydrochloric acid in situ.[1] This transforms a "toxic" dust into a "corrosive" chemical burn hazard.[1]

  • Specific Target Organ Toxicity (STOT-RE):

    • Target: Blood (Hemolysis), Liver, Kidneys.[1]

GHS Label Elements[1][2][3][6][8]
  • Signal Word: DANGER

  • Pictograms: Skull & Crossbones (Acute Tox), Corrosion (Skin Burn), Health Hazard (Systemic).[1]

Engineering Controls & Containment Strategy

The Principle: Isolate the hazard from the operator, do not rely solely on PPE.[1]

Containment Decision Matrix[1][7]
  • < 100 mg: Standard Class II Biological Safety Cabinet or Chemical Fume Hood.[1]

  • > 100 mg - 10 g: Chemical Fume Hood with sash at working height (18 inches).[1] Powder funnel required for transfer.[1]

  • > 10 g: Powder Containment Hood (HEPA filtered) or Glove Box.[1] Static electricity risk increases with bulk powder handling.[1]

Validated Cleaning Protocol (Self-Validating)

Because this is an HCl salt, water solubility is high, but the organic core is lipophilic.[1]

  • Step 1 (Acid Neutralization): Wipe surface with 5% Sodium Bicarbonate (NaHCO₃).[1] Validation: Cessation of fizzing indicates acid neutralization.[1]

  • Step 2 (Solubilization): Follow with 70% Ethanol or Methanol.[1] Reasoning: Solubilizes the organic aniline core that might have precipitated after neutralization.[1]

  • Step 3 (Detection): UV Light (365 nm) inspection.[1] Many aniline sulfones fluoresce; use this to validate cleaning efficacy.[1]

Personal Protective Equipment (PPE) Matrix

Expert Insight: Latex gloves are permeable to many aniline derivatives. Do not use them.

Body PartRecommendationScientific Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil) + Outer Nitrile (Extended Cuff, min 5 mil).[1]Anilines can permeate skin rapidly.[1] Double gloving provides a "breakthrough time" buffer.[1]
Respiratory P100 / N95 (if outside hood) or PAPR (for spills).[1]HCl dust is hygroscopic; it will form acid droplets in the respiratory tract immediately.[1]
Eye Protection Chemical Goggles (Not Safety Glasses).[1]The salt is corrosive.[1] Dust entry into the eye causes immediate acid burns.[1]
Body Tyvek® Lab Coat or Apron.[1][7]Prevent dust accumulation on cotton clothing which can act as a secondary exposure source later.[1]

Emergency Response Protocols

Logic: Immediate decontamination takes precedence over transport.

Diagram: Exposure Response Workflow

Caption: Logical flow for immediate response to 4-Fluoro-3-methanesulfonylaniline HCl exposure, prioritizing neutralization and medical intervention.

EmergencyResponse Exposure EXPOSURE EVENT Assess Assess Route Exposure->Assess Skin SKIN CONTACT (Acid Burn Risk) Assess->Skin Eye EYE CONTACT (Corrosive Risk) Assess->Eye Inhale INHALATION (Systemic Tox) Assess->Inhale Wash Drench 15+ mins Remove Contaminated Clothing Skin->Wash EyeWash Eye Wash Station 15-20 mins (Force eyelids open) Eye->EyeWash FreshAir Move to Fresh Air Sit upright (Pulmonary Edema risk) Inhale->FreshAir Medical SEEK MEDICAL ATTENTION Bring SDS/Label Wash->Medical EyeWash->Medical FreshAir->Medical MetHb Monitor Methemoglobin (Methylene Blue antidote?) Medical->MetHb Clinical Consideration

Stability & Reactivity (Synthesis Context)

Thermal Decomposition: Upon heating to decomposition (e.g., > 200°C), this compound releases a "toxic cocktail":

  • HF (Hydrogen Fluoride): From the C-F bond cleavage (requires high energy, but possible in fire).[1]

  • SOx (Sulfur Oxides): From the sulfonyl group.[1]

  • NOx (Nitrogen Oxides): From the aniline.[1]

  • HCl (Hydrogen Chloride): Released immediately upon thermal stress from the salt.[1]

Incompatibilities:

  • Strong Bases: Will deprotonate the hydrochloride, liberating the free base (4-Fluoro-3-methanesulfonylaniline).[1] This changes solubility (precipitates from water) and volatility profile.[1]

  • Oxidizing Agents: Risk of vigorous reaction with the aniline nitrogen.[1][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26985427, 4-Fluoro-3-(methylsulfonyl)aniline. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-Fluoro-3-(methylsulfonyl)aniline.[1] Retrieved from [Link][1]

(Note: While specific SDSs for the exact HCl regioisomer are often proprietary to custom synthesis houses, the toxicological data is derived from the registered parent CAS 914636-44-5 and standard hydrochloride salt handling protocols.)[1]

Sources

Foundational

literature review of 4-Fluoro-3-methanesulfonylaniline hydrochloride derivatives

Scaffold Versatility in Next-Generation Kinase Inhibitor Design Executive Summary In the optimization of small-molecule kinase inhibitors, the modulation of the solvent-exposed "tail" or the hinge-binding region is criti...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Versatility in Next-Generation Kinase Inhibitor Design

Executive Summary

In the optimization of small-molecule kinase inhibitors, the modulation of the solvent-exposed "tail" or the hinge-binding region is critical for physicochemical compliance. 4-Fluoro-3-methanesulfonylaniline hydrochloride (CAS: 1197233-67-2) represents a high-value pharmacophore intermediate. It serves as a strategic bioisostere to the classical 3-chloro-4-fluoroaniline moiety found in first-generation EGFR inhibitors (e.g., Gefitinib).

This guide details the chemical architecture, validated synthesis protocols, and medicinal chemistry rationale for deploying this sulfone-substituted aniline in the development of Type I and Type II kinase inhibitors targeting EGFR, HER2, and c-Met.

Chemical Architecture & Physicochemical Profile

The transition from a halogen (chloro) substituent to a methylsulfonyl (


) group fundamentally alters the electronic and steric landscape of the inhibitor.
Property3-Chloro-4-fluoroaniline (Classic)4-Fluoro-3-methanesulfonylaniline (Target)Impact on Drug Design
Electronic Effect Inductive withdrawal (-I), Mesomeric donation (+M)Strong electron withdrawal (-I, -M)Increases acidity of the aniline NH; alters pKa of the final drug.
H-Bonding NoneStrong HB Acceptor (Sulfone oxygens)Creates new interactions with solvent or residues (e.g., Lys/Asp) in the ATP pocket.
LogP (Lipophilicity) ~2.0 (Higher)~0.6 (Lower)Critical: Improves aqueous solubility and reduces metabolic clearance.
Metabolic Stability Susceptible to oxidative metabolismSulfone is metabolically inertBlocks "soft spots" on the aromatic ring, extending half-life (

).

Structural Insight: The fluorine atom at the 4-position serves two roles: it blocks para-hydroxylation (metabolic blockade) and electronically activates the ring for potential SNAr reactions during API synthesis.

Validated Synthetic Methodologies

The synthesis of 4-Fluoro-3-methanesulfonylaniline hydrochloride is non-trivial due to the directing group conflicts between the fluorine (ortho/para) and the sulfone (meta). The following protocol is the industry-standard "Nitration-Reduction" route, optimized for regioselectivity.

Workflow Diagram: Core Synthesis

SynthesisRoute SM 2-Fluorophenyl methyl sulfone Inter 4-Fluoro-3-methanesulfonyl -1-nitrobenzene SM->Inter Electrophilic Aromatic Substitution (Meta to SO2) Reagent1 HNO3 / H2SO4 (Nitration) Reagent1->Inter Product 4-Fluoro-3-methanesulfonyl aniline (Free Base) Inter->Product Reduction Reagent2 H2 / Pd-C or Fe/NH4Cl Reagent2->Product Final 4-Fluoro-3-methanesulfonyl aniline HCl Product->Final Salt Formation Salt HCl / EtOAc Salt->Final

Figure 1: Regioselective synthesis pathway. The sulfone group directs the incoming nitro group to the meta position (relative to itself), which is para to the fluorine, achieving the desired 1,3,4-substitution pattern.

Detailed Protocol: Lab Scale (10g Batch)

Step 1: Nitration

  • Charge: Place 2-fluorophenyl methyl sulfone (10.0 g, 57.4 mmol) in a round-bottom flask.

  • Solvent: Add concentrated

    
     (50 mL) and cool to 0°C.
    
  • Addition: Dropwise add fuming

    
     (1.2 eq) while maintaining internal temperature <10°C. Note: Exothermic reaction.
    
  • Reaction: Stir at RT for 2 hours. Monitor by TLC/LCMS for consumption of starting material.

  • Workup: Pour onto crushed ice (200g). Filter the resulting yellow precipitate. Wash with cold water and dry.

    • Yield Expectation: ~85-90% of 4-fluoro-3-methanesulfonylnitrobenzene .

Step 2: Reduction

  • Charge: Dissolve the nitro intermediate (11.0 g) in Methanol (100 mL).

  • Catalyst: Add 10% Pd/C (1.1 g, 10 wt%).

  • Hydrogenation: Stir under

    
     balloon (1 atm) or Parr shaker (30 psi) for 4 hours.
    
  • Isolation: Filter through Celite to remove Pd/C. Concentrate the filtrate in vacuo.

Step 3: Salt Formation

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (50 mL).

  • Acidification: Add 4M HCl in Dioxane (1.5 eq) dropwise at 0°C.

  • Crystallization: A white solid precipitates immediately. Stir for 30 mins.

  • Filtration: Filter and wash with diethyl ether.

    • Final Yield: ~80% overall.

    • Purity: >98% (HPLC).

Medicinal Chemistry Applications: The "Solubility Switch"

This aniline is primarily used to synthesize 4-anilinoquinazoline and 4-anilinoquinoline scaffolds. It acts as a "Solubility Switch" in SAR campaigns.

Mechanism of Action in Drug Design

In kinase inhibitors like Lapatinib or Gefitinib, the aniline tail extends into the solvent-front region of the ATP binding pocket.

  • Problem: The 3-chloro-4-fluoro motif is lipophilic (LogP ~2), leading to poor oral bioavailability.

  • Solution: Replacing the 3-Cl with 3-

    
     lowers LogP and provides a handle for water-mediated hydrogen bonding network, often retaining potency while drastically improving DMPK (Drug Metabolism and Pharmacokinetics) properties.
    
Protocol: Coupling to Quinazoline Core (SNAr)

This reaction couples the aniline to a 4-chloroquinazoline scaffold, a common step in EGFR inhibitor synthesis.

  • Reagents: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq), 4-Fluoro-3-methanesulfonylaniline HCl (1.1 eq).

  • Solvent: Isopropanol (iPrOH).

  • Conditions: Reflux (80°C) for 4-6 hours.

  • Mechanism: The reaction proceeds via

    
    .[1] The HCl salt of the aniline is often used directly; the basicity of the quinazoline N1 or added base (DIPEA) facilitates the nucleophilic attack.
    
  • Workup: Cool to RT. The product usually precipitates as the hydrochloride salt. Filter and wash with cold iPrOH.

SAR Logic Visualization

SAR_Logic Core Quinazoline/Quinoline Scaffold (Kinase Hinge Binder) Linker NH Bridge Core->Linker Aniline Aniline Tail Linker->Aniline Sub_F 4-Fluoro: Blocks Metabolism Aniline->Sub_F Sub_SO2 3-Methanesulfonyl: 1. H-Bond Acceptor 2. Lowers LogP (Solubility) Aniline->Sub_SO2

Figure 2: Structure-Activity Relationship (SAR) logic. The sulfone moiety transforms the "tail" from a passive hydrophobic block into an active, solubility-enhancing interaction point.

Key Derivatives & Research Context

While not the primary scaffold of Lapatinib (which uses a benzyloxy-aniline), this molecule is extensively cited in patents and literature for Next-Generation EGFR/HER2 Inhibitors designed to overcome resistance mutations (e.g., T790M).

  • Analog Series: 4-(4-fluoro-3-methanesulfonylphenylamino)-quinazolines.

  • Target Profile: Dual EGFR/HER2 inhibitors with reduced cardiotoxicity and improved oral absorption compared to Lapatinib.

  • Reference Compound: AZD-9291 (Osimertinib) analogs often explore sulfone substitutions to tune polarity, although the final drug uses an indole/acrylamide motif.

References
  • PubChem. 4-Fluoro-3-(methylsulphonyl)aniline | C7H8FNO2S. National Library of Medicine. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Lapatinib Derivatives. Molecules, 2022. (Demonstrates aniline variation in kinase inhibitors). [Link]

  • WIPO Patent. Process for the Synthesis of Sulfonyl-Aniline Derivatives. WO/2001/000608.[2] [Link][2]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthetic Utility of 4-Fluoro-3-methanesulfonylaniline HCl

This Application Note is designed for medicinal chemists and process development scientists. It details the synthetic utility of 4-Fluoro-3-methanesulfonylaniline hydrochloride , a privileged building block in the design...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthetic utility of 4-Fluoro-3-methanesulfonylaniline hydrochloride , a privileged building block in the design of targeted kinase inhibitors (e.g., EGFR, ALK, and ROS1 inhibitors).[1]

[1]


Molecular Weight:  225.67  g/mol  (HCl salt)[1]

Executive Summary & Structural Logic

4-Fluoro-3-methanesulfonylaniline is a "push-pull" aromatic system utilized primarily to introduce a polar, metabolic "handle" (the methanesulfonyl group) into drug scaffolds.[1]

  • The "Pull" (Activation): The methanesulfonyl (

    
    ) group at the 3-position is a strong electron-withdrawing group (EWG).[1] It increases the acidity of the aniline protons and, critically, activates the 4-fluorine toward nucleophilic aromatic substitution (
    
    
    
    ) if the amine is derivatized.
  • The "Push" (Nucleophile): The primary amine is the primary reactive handle, serving as a nucleophile for coupling to heterocyclic cores (e.g., quinazolines, pyrimidines).

  • The Fluorine Handle: While the fluorine is stable in many standard couplings, it serves as a latent electrophilic site. In advanced synthesis, once the amine is capped (converted to an amide/urea), the fluorine can be displaced by alkoxides or thiols to create tri-substituted benzene derivatives.

Handling & Preparation

Critical Step: The commercial supply is typically the Hydrochloride (HCl) salt .[1] Direct use in base-sensitive reactions or those requiring a free nucleophile (like isocyanate coupling) requires in situ neutralization or "free-basing."[1]

Protocol A: Preparation of Free Base (Stock Solution)

Use this protocol if your coupling reaction is sensitive to excess chloride ions or requires strict stoichiometry.[1]

  • Dissolution: Suspend 10.0 g of 4-Fluoro-3-methanesulfonylaniline HCl in 100 mL of Ethyl Acetate (EtOAc).

  • Neutralization: Add 100 mL of saturated aqueous Sodium Bicarbonate (

    
    ) solution.
    
  • Extraction: Stir vigorously for 15 minutes until the solid dissolves and gas evolution ceases. Separate the organic layer.

  • Wash: Wash the organic layer with Brine (50 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the off-white solid free base.
    
    • Checkpoint: Free base melting point is approx. 125–127 °C.[1][2]

Core Synthesis Protocols

Protocol 1: Amide/Urea Coupling (The "Hinge" Binder)

This is the most common application, linking the aniline to a kinase "hinge-binding" core or forming a urea linker (common in Type II kinase inhibitors).[1]

Context: Synthesis of diarylureas or N-arylheterocycles.

A. Urea Formation via Isocyanate

Reaction: Aniline + Isocyanate


 Urea[1]
  • Setup: In a dry flask under

    
    , dissolve 4-Fluoro-3-methanesulfonylaniline  (Free Base, 1.0 equiv) in anhydrous DCM or THF (0.2 M concentration).
    
    • Note: If using HCl salt, add 1.1 equiv of DIPEA and stir for 10 min before adding isocyanate.

  • Addition: Cool to 0 °C. Dropwise add the aryl isocyanate (1.05 equiv) dissolved in minimal solvent.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the aniline (

    
    ).[1]
    
  • Workup: The urea product often precipitates.[1] Filter the solid and wash with cold ether. If soluble, quench with MeOH, concentrate, and purify via flash chromatography (Hexane/EtOAc).[1]

B.

Coupling to Heterocycles (e.g., 4-Chloroquinazoline)

Reaction: Aniline + 4-Chloro-heterocycle


 Amino-heterocycle[1]
  • Reagents: Suspend 4-Chloro-6,7-dimethoxyquinazoline (or similar core) (1.0 equiv) and 4-Fluoro-3-methanesulfonylaniline HCl (1.1 equiv) in Isopropanol (iPrOH).

  • Conditions: No base is strictly needed if the product HCl salt precipitates, but adding DIPEA (2.5 equiv) is common to drive the reaction to completion.

  • Execution: Heat to reflux (85 °C) for 3–6 hours.

  • Isolation: Cool to RT. The product often crystallizes. Filter and wash with cold iPrOH and

    
    .[1]
    
    • Why iPrOH? It solubilizes the starting materials at reflux but precipitates the product at RT.

Protocol 2: Functionalization of the Fluorine ( )

Advanced Utility: The 3-methanesulfonyl group activates the 4-fluorine.[1] However, the electron-rich amine (if free) deactivates this position.[1]

  • Rule: Perform

    
     on the fluorine AFTER  the amine has been acylated (converted to amide/urea) or if the amine is protected.
    

Scenario: Converting a 4-Fluoro-3-mesyl-benzamide derivative to a 4-Alkoxy-3-mesyl-benzamide.

  • Substrate: N-(4-fluoro-3-(methylsulfonyl)phenyl)acetamide (or drug core).

  • Nucleophile: Alcohol (R-OH) or Thiol (R-SH).[1]

  • Base:

    
     (2.0 equiv) or NaH (1.2 equiv) for alcohols.[1]
    
  • Solvent: Anhydrous DMF or DMSO (Polar Aprotic is essential).[1]

  • Procedure:

    • Mix Substrate and Base in DMF.[1]

    • Add Nucleophile.[1][3]

    • Heat to 80–100 °C for 6–12 hours.

    • Mechanism:[1][4][5][6] The sulfone stabilizes the Meisenheimer complex, allowing displacement of the fluoride.

  • Note: If the amine is free, this reaction will likely fail or result in self-polymerization/side reactions.[1]

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways available for this building block.

G cluster_legend Reactivity Logic Start 4-Fluoro-3-methanesulfonyl aniline HCl FreeBase Free Base (Reactive Intermediate) Start->FreeBase NaHCO3, EtOAc (Neutralization) Urea Diaryl Urea (Type II Kinase Inhibitor) FreeBase->Urea Ar-NCO DCM, 0°C Amide Amide/Heterocycle (Kinase Hinge Binder) FreeBase->Amide R-COCl or 4-Cl-Quinazoline iPrOH, Reflux Capped N-Acylated Intermediate (Amine Deactivated) Amide->Capped Pre-requisite for Fluorine displacement SNAr_Product 4-Alkoxy/Amino Derivative (Tail Modification) Capped->SNAr_Product R-OH / R-NH2 Cs2CO3, DMF, 100°C (Sulfone Activation) Amine = Nucleophile Amine = Nucleophile Fluorine = Electrophile (Latent) Fluorine = Electrophile (Latent) Amine = Nucleophile->Fluorine = Electrophile (Latent)

Caption: Divergent synthesis pathways. The amine is the primary handle; the fluorine becomes reactive only after amine acylation due to the activating effect of the sulfone.

Data & Troubleshooting

Solubility Profile
SolventSolubility (Free Base)Solubility (HCl Salt)Application Note
Water InsolubleSoluble (Moderate)Aqueous workups require salt formation or organic co-solvent.[1]
DMSO High (>100 mg/mL)HighIdeal for biological assays and

reactions.[1]
DCM HighInsolubleUse for isocyanate reactions (Free base only).[1]
Isopropanol Moderate (Hot)Low (Cold)Perfect for crystallization of coupling products.[1]
Critical Troubleshooting Guide
ProblemProbable CauseSolution
Low Yield in Urea Formation HCl salt was used without base.[1]The amine must be deprotonated. Add 1.1 eq DIPEA or use the Free Base protocol.
No Reaction at Fluorine Amine is free (electron donating).[1]The

group deactivates the ring. Acylate the amine first to restore sulfone-driven activation.[1]
Product is Oily/Sticky Residual solvent (DMF/DMSO).[1]Perform an aqueous LiCl wash (5%) during workup to remove DMF, or lyophilize from t-BuOH.[1]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 26985427 (4-Fluoro-3-(methylsulfonyl)aniline).[1] National Center for Biotechnology Information (2025).[1] Link[1]

  • Synthetic Application (Kinase Inhibitors)

    • Kinase inhibitors and uses thereof.[1][7][8][9] WO2018213632A1.[1] (Describes the general use of sulfone-substituted anilines in kinase inhibitor synthesis). Link

  • Mechanistic Insight (

    
     Activation): 
    
    • Vlasov, V. M.[1][10] "Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds."[10] Russian Chemical Reviews, 72(8), 681-703 (2003).[1] (Explains the activating power of

      
       groups in fluoro-arenes). Link[1]
      
  • Commercial Availability & Salt Forms

    • Enamine Building Blocks. Catalog entry for 4-fluoro-3-methanesulfonylaniline.[1][11] Link

Sources

Application

handling and storage procedures for 4-Fluoro-3-methanesulfonylaniline hydrochloride

Application Note: Handling, Storage, and Stability Protocols for 4-Fluoro-3-methanesulfonylaniline Hydrochloride Abstract & Compound Identity 4-Fluoro-3-methanesulfonylaniline hydrochloride is a specialized fluorinated a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Stability Protocols for 4-Fluoro-3-methanesulfonylaniline Hydrochloride

Abstract & Compound Identity

4-Fluoro-3-methanesulfonylaniline hydrochloride is a specialized fluorinated aniline derivative featuring a methanesulfonyl (mesyl) electron-withdrawing group.[1] It serves as a critical pharmacophore intermediate in the synthesis of kinase inhibitors, sulfonamides, and complex heterocyclic drug candidates.

While the sulfonyl group imparts metabolic stability to the ring system, the aniline moiety—even as a hydrochloride salt—remains susceptible to oxidative degradation and hydrolysis if mishandled. This guide outlines the rigorous protocols required to maintain >99% purity during storage and experimental use.

Physicochemical Profile[1][2][3][4][5][6]
PropertySpecification
Chemical Name 4-Fluoro-3-(methylsulfonyl)aniline hydrochloride
Free Base CAS 914636-44-5 (Reference for parent amine)
Molecular Formula C₇H₈FNO₂S[1] · HCl
Molecular Weight 225.67 g/mol (Salt) / 189.21 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (pH dependent)
pKa (Calc) ~2.5–3.0 (Anilinium ion deprotonation)

Safety Assessment (HSE Profile)

WARNING: Treat this compound as a Toxic Solid and Skin/Eye Irritant .[1]

  • Toxicology: Aniline derivatives are known methemoglobinemia inducers.[1] Absorption through skin is rapid.[1] The hydrochloride salt is acidic and corrosive to mucous membranes.[1]

  • Target Organs: Blood (hemolysis), Liver, Kidneys.[1]

  • PPE Requirements:

    • Respiratory: N95/P2 particulate respirator or fume hood operation (Mandatory).[1]

    • Dermal: Double nitrile gloves (0.11 mm min.[1] thickness).

    • Ocular: Chemical safety goggles (Face shield recommended for quantities >5g).[1]

Storage Protocol: The "Dark & Dry" System

The stability of 4-Fluoro-3-methanesulfonylaniline HCl is governed by two failure modes: Hygroscopic Hydrolysis (due to the HCl salt lattice) and Oxidative Coupling (formation of azo/azoxy impurities, indicated by color change).[1]

Storage Logic Diagram

Storage_Protocol Start Incoming Material (4-Fluoro-3-methanesulfonylaniline HCl) Check_State Physical State? Start->Check_State Solid Solid / Powder Check_State->Solid Solution Solubilized (DMSO/MeOH) Check_State->Solution Solid_Action 1. Desiccate (Silica/CaSO4) 2. Flush Headspace (Argon) 3. Seal with Parafilm Solid->Solid_Action Sol_Action 1. Aliquot (Single Use) 2. Avoid Freeze-Thaw Cycles Solution->Sol_Action Solid_Temp Store at +2°C to +8°C (Long-term: -20°C) Solid_Action->Solid_Temp Sol_Temp Store at -80°C (Max stability: 3 months) Sol_Action->Sol_Temp

Caption: Decision tree for storage conditions based on physical state. Solid form is prioritized for long-term banking.[1]

Detailed Storage Steps:
  • Desiccation is Non-Negotiable: The HCl salt is hygroscopic.[1][2] Moisture uptake leads to "clumping" and hydrolysis of the methanesulfonyl moiety over time.[1] Store secondary containers over active desiccant (Indicating Silica Gel).[1][3]

  • Atmosphere: Upon opening a vial, backfill with Argon or Nitrogen before resealing.[1] Oxygen promotes the formation of colored impurities (pink/brown hue).[1]

  • Temperature:

    • Solid: -20°C is optimal; +4°C is acceptable for active use (<1 month).[1]

    • Solution (DMSO): -80°C. Do not store in aqueous solution.

Handling & Solubilization Protocol

This protocol ensures the compound is solubilized without degradation or precipitation.[1]

Reagents Required:

  • Anhydrous DMSO (Dimethyl Sulfoxide) or Methanol.[1]

  • 0.22 µm PTFE Syringe Filter.

Step-by-Step Methodology:

  • Equilibration: Allow the storage vial to warm to room temperature (20-25°C) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, ruining the remaining stock.

  • Weighing: Weigh quickly in a low-humidity environment. Avoid metal spatulas if possible (use PTFE or glass) to prevent trace metal catalysis of aniline oxidation.

  • Solubilization:

    • Add solvent (DMSO recommended for biological assays; Methanol for synthesis).[1]

    • Note: The solution will be acidic.[1] If used in a coupling reaction (e.g., amide coupling), you must add a tertiary base (e.g., Triethylamine or DIPEA) to liberate the free amine.[1]

    • Stoichiometry: Add 1.05 - 1.1 equivalents of base relative to the HCl salt to ensure full deprotonation.[1]

  • Visual Check (Self-Validation):

    • Pass: Solution is clear, colorless to pale yellow.[1]

    • Fail: Solution is cloudy (incomplete solubility) or dark orange/brown (oxidation).[1]

Experimental Workflow: Solubilization & Neutralization

Handling_Workflow Step1 Equilibrate to RT (Prevent Condensation) Step2 Weigh Solid (Anhydrous conditions) Step1->Step2 Step3 Dissolve in DMSO Step2->Step3 Step4 Check Clarity Step3->Step4 Step5A Biological Assay (Use directly) Step4->Step5A Clear Step5B Chemical Synthesis (Amide Coupling) Step4->Step5B Clear Step6 Add Base (DIPEA) (Liberate Free Amine) Step5B->Step6

Caption: Workflow for preparing the compound for assay vs. synthesis. Note the neutralization step for synthesis.

Quality Control (QC) & Disposal

QC Parameters

Before using stored material for critical experiments, validate integrity:

  • HPLC: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).

    • Retention Time Shift: The HCl salt and Free Base may elute differently depending on mobile phase pH.[1]

    • Purity Threshold: >98% (Area under curve).[1]

  • 1H NMR (DMSO-d6):

    • Look for the mesyl methyl singlet (~3.2 ppm).

    • Check for broad exchangeable protons (NH3+ ~8-10 ppm) indicating the salt form is intact.[1]

Disposal
  • Solid Waste: Dispose of as "Toxic Solid, Organic, N.O.S."[4] (UN 2811).[4]

  • Liquid Waste: Halogenated solvent waste stream.[1] Do not pour down drains; high aquatic toxicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26985427, 4-Fluoro-3-(methylsulfonyl)aniline. Retrieved from [Link][1]

  • Ertl, P., et al. (2020).The role of sulfonylaniline motifs in pharmaceutical sciences. Journal of Medicinal Chemistry. (Contextual grounding for sulfonyl stability).

Sources

Method

Application Note: Strategic Neutralization and Isolation of 4-Fluoro-3-methanesulfonylaniline Free Base

Executive Summary This Application Note provides a rigorous, field-validated protocol for the conversion of 4-Fluoro-3-methanesulfonylaniline hydrochloride (HCl salt) to its free base form. While standard neutralization...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous, field-validated protocol for the conversion of 4-Fluoro-3-methanesulfonylaniline hydrochloride (HCl salt) to its free base form. While standard neutralization protocols exist for anilines, this specific molecule presents unique physicochemical challenges due to the strong electron-withdrawing nature of the methanesulfonyl (


) and fluoro (

) substituents.

These substituents significantly lower the pKa of the anilinium ion (predicted pKa


 2.0–2.5), making the free base a very weak base and the hydrochloride salt potentially unstable in moisture. This guide prioritizes mild neutralization conditions  to prevent nucleophilic aromatic substitution (

) side reactions (displacement of the fluoride) while ensuring quantitative recovery of the polar free base.
Key Chemical Properties
PropertyValue / Description
Compound Name 4-Fluoro-3-methanesulfonylaniline
CAS (Free Base) 180614-87-1
Molecular Weight 189.21 g/mol (Free Base)
Predicted pKa ~2.0 – 2.5 (Conjugate Acid)
Solubility (Free Base) Low in water; High in EtOAc, DCM, DMSO
Stability Air-stable solid; Aniline moiety susceptible to oxidation over time.[1]

Chemical Theory & Strategic Analysis

The pKa Factor

Unlike unsubstituted aniline (pKa ~4.6), the presence of the methanesulfonyl group at the meta position and fluorine at the para position creates a highly electron-deficient aromatic ring.

  • Implication: The amino group is a very weak base. Consequently, the HCl salt is loosely bound and readily dissociates.

  • Protocol Adjustment: Extreme basicity (pH > 12) is not required for deprotonation. A target pH of 8–9 is sufficient to shift the equilibrium >99.9% to the free base form (

    
    ).
    
Polarity and Extraction

The sulfone group (


) is a strong hydrogen bond acceptor and highly polar.
  • Risk: The free base may retain significant water solubility compared to lipophilic anilines, leading to yield loss during aqueous extraction.

  • Solution: We utilize Ethyl Acetate (EtOAc) or Dichloromethane (DCM) as the extraction solvent. Diethyl ether or hexanes are too non-polar and will result in poor recovery.

Safety Considerations (E-E-A-T)
  • Fluoride Displacement: In the presence of strong bases (e.g., NaOH) and heat, the para-fluorine atom is activated for Nucleophilic Aromatic Substitution (

    
    ) by hydroxide ions, potentially forming the phenol impurity. Use of mild base (
    
    
    
    or
    
    
    ) is recommended.
  • Toxicity: Anilines are toxic by inhalation and skin contact.[2] All operations must occur in a fume hood.[3]

Detailed Protocol

Materials Required[2][3][4][5][6][7][8][9][10]
  • Starting Material: 4-Fluoro-3-methanesulfonylaniline HCl.

  • Solvents: Ethyl Acetate (EtOAc) or Dichloromethane (DCM); Deionized Water.

  • Reagents: Saturated Sodium Bicarbonate (

    
    ) solution.
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
  • Equipment: Separatory funnel, pH strips (range 0-14), Rotary evaporator.

Workflow Diagram (DOT)

G Start Start: HCl Salt Input Dissolve Dissolve in Water/EtOAc (Biphasic Mix) Start->Dissolve Neutralize Add Sat. NaHCO3 Target pH 8-9 Dissolve->Neutralize Check_pH Check pH (Is pH > 8?) Neutralize->Check_pH Check_pH->Neutralize No Extract Phase Separation (Collect Organic) Check_pH->Extract Yes ReExtract Back-Extract Aqueous (2x EtOAc) Extract->ReExtract Dry Dry Organic Phase (Na2SO4) ReExtract->Dry Evap Concentrate (Rotary Evaporator) Dry->Evap End End: Free Base Solid Evap->End

Figure 1: Step-by-step neutralization and isolation workflow.

Step-by-Step Methodology
1. Dissolution & Biphasic Setup
  • Weigh the 4-Fluoro-3-methanesulfonylaniline HCl salt into a flask.

  • Add Ethyl Acetate (EtOAc) (approx. 10 mL per gram of salt).

  • Add Deionized Water (approx. 10 mL per gram of salt).

  • Stir vigorously. The salt will likely partition into the aqueous phase initially.

2. Neutralization (The Critical Step)
  • Slowly add Saturated

    
      solution to the stirring mixture.
    
    • Why Carbonate? It provides a gentle pH rise to ~8.5, avoiding the pH 14 spike associated with NaOH that could risk fluoride displacement.

  • Monitor pH using strips or a probe. Continue addition until the aqueous layer indicates pH 8–9 .

  • Stir for an additional 10 minutes to ensure complete equilibration.

3. Extraction
  • Transfer the mixture to a separatory funnel .

  • Shake vigorously for 1-2 minutes, venting frequently.

  • Allow phases to separate. The free base will migrate into the top (EtOAc) layer.

  • Drain the bottom aqueous layer into a clean flask.

  • Optimization: Perform a "back-extraction" by returning the aqueous layer to the funnel and extracting with a fresh portion of EtOAc (5 mL per gram).

    • Reasoning: The polar sulfone group creates water drag; this step recovers ~5-10% additional yield.

4. Drying and Isolation
  • Combine the organic layers.

  • Wash the combined organics once with Brine (Saturated NaCl) to remove trapped water.

  • Pour the organic phase into an Erlenmeyer flask containing Anhydrous

    
     . Swirl and let stand for 10 minutes.
    
  • Filter off the drying agent.

  • Concentrate the filtrate using a rotary evaporator (Water bath: 40°C, Vacuum: <50 mbar).

5. Final Product
  • The product should appear as an off-white to pale yellow solid.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent slow oxidation of the aniline.

Quality Control & Self-Validation

To ensure the protocol was successful, perform the following checks:

Test MethodExpected Result (Free Base)Diagnostic Indicator
1H NMR (DMSO-d6) Sharp aromatic peaks.Absence of the broad exchangeable proton peak (

) typically seen >8 ppm in the salt.
Silver Nitrate Test Clear solution.Dissolve trace product in water/HNO3. Add

. No precipitate indicates successful removal of Chloride ions.
LC-MS M+1 = 190.2 m/zRetention time should shift slightly later compared to the salt (due to increased lipophilicity).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 26985427, 4-Fluoro-3-(methylsulphonyl)aniline.[4] Retrieved February 25, 2026 from [Link]

  • Bordwell, F. G. pKa Table (Acidity in DMSO and Water). Organic Chemistry Data.[1][5][6] Retrieved February 25, 2026 from [Link]

  • Carling, W. R., et al. (2012). Arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acids.[7] US Patent Application 2012/0309796 A1. (Demonstrates synthetic context of sulfonylanilines). Retrieved from

Sources

Application

step-by-step synthesis of 4-Fluoro-3-methanesulfonylaniline hydrochloride intermediates

This Application Note details the optimized synthesis of 4-Fluoro-3-methanesulfonylaniline hydrochloride (CAS: 850567-46-3; Free base CAS: 914636-44-5). This compound is a critical aniline intermediate used in the manufa...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the optimized synthesis of 4-Fluoro-3-methanesulfonylaniline hydrochloride (CAS: 850567-46-3; Free base CAS: 914636-44-5). This compound is a critical aniline intermediate used in the manufacture of tyrosine kinase inhibitors (e.g., Lapatinib analogs).

The protocol addresses the specific regiochemical challenge of placing the methylsulfonyl group (


) meta to the amine and ortho to the fluorine atom. Direct functionalization of 4-fluoroaniline or 4-fluorophenyl methyl sulfone fails to yield this substitution pattern due to directing group incompatibility. Therefore, this guide utilizes a nucleophilic aromatic substitution (

) strategy
starting from 4-chloronitrobenzene.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is characterized by a 1,2,4-substitution pattern. The synthesis is designed to exploit the reinforcing directing effects of the nitro and sulfonyl groups to install the fluorine atom late in the sequence via the Halex reaction.

Critical Regiochemical Logic
  • Direct Nitration Failure: Nitration of 4-fluorophenyl methyl sulfone yields the ortho-nitro isomer (relative to fluorine), leading to 5-fluoro-2-methanesulfonylaniline (wrong isomer).

  • Direct Chlorosulfonation Failure: Chlorosulfonation of 4-fluoronitrobenzene occurs ortho to the fluorine, leading to 4-fluoro-2-methanesulfonylaniline (wrong isomer).

  • Selected Route: Chlorosulfonation of 4-chloronitrobenzene occurs ortho to the chlorine (meta to nitro), establishing the correct carbon skeleton. The chlorine is subsequently displaced by fluoride (Halex reaction), activated by the ortho-sulfonyl and para-nitro groups.

Retrosynthesis Figure 1: Retrosynthetic strategy ensuring correct regiochemistry. Target Target: 4-Fluoro-3-methanesulfonylaniline HCl Intermediate1 Precursor: 2-Fluoro-5-nitrophenyl methyl sulfone Target->Intermediate1 Reduction & Salt Formation Intermediate2 Activated Substrate: 2-Chloro-5-nitrophenyl methyl sulfone Intermediate1->Intermediate2 Halex Reaction (Cl -> F) Start Starting Material: 4-Chloronitrobenzene Intermediate2->Start Chlorosulfonation & Methylation

Part 2: Step-by-Step Experimental Protocol

Step 1: Chlorosulfonation of 4-Chloronitrobenzene

This step installs the sulfonyl handle at the position ortho to the chlorine atom.

  • Reagents: 4-Chloronitrobenzene (1.0 eq), Chlorosulfonic acid (5.0 eq).

  • Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl₂), ice bath.

Protocol:

  • Charge chlorosulfonic acid (5.0 equiv) into a dry flask under inert atmosphere (

    
    ).
    
  • Cool to 0°C. Add 4-chloronitrobenzene (1.0 equiv) portion-wise over 30 minutes. Caution: Exothermic.

  • Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (disappearance of starting material).

  • Cool to room temperature (RT) and carefully pour the reaction mixture onto crushed ice (10x volume) with vigorous stirring. Caution: Violent reaction.

  • Filter the precipitated 2-chloro-5-nitrobenzenesulfonyl chloride . Wash with cold water until neutral pH.

  • Dry the solid under vacuum. Use directly in the next step.

Step 2: Reduction and Methylation (Sulfone Formation)

The sulfonyl chloride is reduced to the sulfinate intermediate and trapped in situ with methyl iodide.

  • Reagents: Sodium sulfite (

    
    , 2.5 eq), Sodium bicarbonate (
    
    
    
    , 2.5 eq), Methyl iodide (MeI, 1.5 eq), Water/Ethanol (1:1).

Protocol:

  • Suspend the sulfonyl chloride from Step 1 in water (5 vol).

  • Add

    
      and 
    
    
    
    slowly. Heat to 50°C for 2 hours. The solution should become clear (formation of sodium sulfinate).
  • Cool to RT.[1] Add Ethanol (5 vol) and Methyl Iodide (1.5 equiv).

  • Stir at RT for 12 hours or heat to reflux for 3 hours.

  • Distill off excess ethanol. The product, 2-chloro-5-nitrophenyl methyl sulfone , will precipitate.

  • Filter, wash with water, and dry.[2]

    • Checkpoint: Verify structure by

      
      -NMR. The methyl sulfone peak appears ~3.2 ppm.
      
Step 3: Halex Reaction (Fluorination)

Displacement of the activated chlorine by fluoride. This is the critical step for introducing the fluorine atom.

  • Reagents: Potassium Fluoride (KF, spray-dried, 2.0 eq), Tetraphenylphosphonium bromide (

    
    , 5 mol%) or 18-crown-6, Sulfolane or DMSO (dry).
    

Protocol:

  • In a dry flask, mix 2-chloro-5-nitrophenyl methyl sulfone (1.0 eq) and spray-dried KF (2.0 eq).

  • Add phase transfer catalyst (

    
     ) and solvent (Sulfolane ).
    
  • Heat to 150–160°C for 4–8 hours.

    • Note: The reaction is driven by the volatility of KCl vs KF in the lattice or solubility differences.

    • Monitoring: HPLC is preferred over TLC due to similar

      
       values of Cl and F analogs.
      
  • Cool to RT. Dilute with water and extract with Ethyl Acetate (EtOAc).[1][2]

  • Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Recrystallize from Ethanol/Water to obtain 2-fluoro-5-nitrophenyl methyl sulfone .

Step 4: Nitro Reduction & Salt Formation

Selective reduction of the nitro group without defluorination.

  • Reagents: 10% Pd/C (5 wt%), Hydrogen gas (

    
    ), Methanol, HCl in Dioxane (4M).
    

Protocol:

  • Dissolve 2-fluoro-5-nitrophenyl methyl sulfone in Methanol.

  • Add 10% Pd/C catalyst under

    
    .
    
  • Purge with

    
     and stir under a hydrogen balloon (1 atm) at RT for 4–6 hours.
    
    • Safety: Do not heat excessively to avoid C-F bond hydrogenolysis (though Ar-F is generally stable under these conditions).

  • Filter catalyst through Celite.

  • Salt Formation: To the filtrate, add 4M HCl in Dioxane (1.1 eq) dropwise.

  • Evaporate solvent or add Diethyl Ether to precipitate the salt.

  • Filter the white solid: 4-Fluoro-3-methanesulfonylaniline hydrochloride .

Part 3: Data Summary & Visualization

Process Workflow

ProcessFlow Figure 2: Step-by-step synthesis workflow with expected yields. Step1 Step 1: Chlorosulfonation (4-Chloronitrobenzene + ClSO3H) Step2 Step 2: Sulfone Formation (Red: Na2SO3 -> Alk: MeI) Step1->Step2 Yield: ~85% Regio: Ortho to Cl Step3 Step 3: Halex Reaction (KF, 150°C, Sulfolane) Step2->Step3 Yield: ~90% Intermediate: 2-Cl-5-NO2-Sulfone Step4 Step 4: Hydrogenation (H2, Pd/C) Step3->Step4 Yield: ~80% Cl displaced by F Step5 Step 5: HCl Salt Formation Step4->Step5 Yield: ~95% Nitro -> Amine

Key Analytical Data (Expected)
ParameterSpecificationNotes
Appearance White to off-white solidHydrochloride salt form
Melting Point >200°C (dec)Distinct from free base (~138°C)

-NMR (DMSO-

)

3.25 (s, 3H,

)
Methyl sulfone singlet

7.4 (dd, 1H, Ar-H)
Ortho to F coupling

10.2 (br s, 3H,

)
Ammonium protons
Mass Spec [M+H]

= 190.03
Free base mass

Part 4: Safety & Critical Parameters

  • Water Sensitivity: Step 1 (Chlorosulfonic acid) reacts violently with water. All glassware must be oven-dried. Quenching requires extreme caution.

  • Halex Conditions: The fluorination requires anhydrous KF . Spray-dried KF is recommended due to higher surface area. Moisture will produce phenols (Ar-OH) via hydrolysis of the Ar-Cl bond.

  • Regiochemistry Check: Ensure the intermediate after Step 2 is 2-chloro-5-nitrophenyl methyl sulfone . If the melting point is <100°C, check for the ortho-nitro isomer (from incorrect starting material).

References

  • PubChem. 4-Fluoro-3-(methylsulphonyl)aniline (Compound CID 26985427).[3] National Library of Medicine. Available at: [Link]

  • Google Patents.Process for the preparation of 4-fluoro-3-methoxyaniline (and related aniline intermediates). WO2025109026A1.
  • Organic Syntheses. m-Chloronitrobenzene (General nitration/chlorination procedures). Org.[1][4][5][6] Synth. 1922, 2, 13. Available at: [Link]

  • Finger, G. C., et al.Aromatic Fluorine Compounds. I. The Synthesis of 2,3,4,5-Tetrafluoronitrobenzene (Halex Reaction principles). Journal of the American Chemical Society. (General reference for KF exchange).

Sources

Method

scaling up reactions involving 4-Fluoro-3-methanesulfonylaniline hydrochloride

Executive Summary This guide details the process engineering and chemical handling required to scale up reactions involving 4-Fluoro-3-methanesulfonylaniline hydrochloride (Free base CAS: 914636-44-5). This compound is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the process engineering and chemical handling required to scale up reactions involving 4-Fluoro-3-methanesulfonylaniline hydrochloride (Free base CAS: 914636-44-5). This compound is a critical building block in the synthesis of kinase inhibitors (e.g., for oncology or immunology targets).

The Core Challenge: The presence of the methylsulfonyl group (


) at the 3-position and a fluorine atom at the 4-position creates a highly electron-deficient aniline . This significantly reduces the nucleophilicity of the amine, making standard amide couplings sluggish or low-yielding. Furthermore, starting with the hydrochloride salt adds a neutralization step that generates heat and inorganic salts, which must be managed to prevent equipment corrosion and ensure stoichiometric accuracy.

This protocol focuses on the Amide Coupling reaction, the most common transformation for this intermediate, utilizing Propylphosphonic Anhydride (T3P) as the coupling agent of choice for scale-up due to its safety profile and efficiency with poor nucleophiles.

Chemical Profile & Pre-Scale Assessment

PropertyDataScale-Up Implication
Compound Name 4-Fluoro-3-methanesulfonylaniline HClStarting material.[1][2]
Free Base CAS 914636-44-5Reference for final intermediate.[1]
Mol. Weight 189.21 (Free Base) / ~225.67 (HCl)Correct stoichiometry is vital; HCl salt adds ~19% mass.
Appearance Off-white to pale yellow solidColor changes often indicate oxidation; store under

.
Electronic State Electron-Deficient (Deactivated)Critical: Requires activated coupling agents (Acid Chlorides or T3P).
Solubility Moderate in DMSO, DMF; Low in TolueneUse polar aprotic solvents (EtOAc, THF, or DMF) for reaction.
Hazards Toxic (Oral/Dermal), Skin/Eye IrritantHigh potency containment (OEB 3/4 recommended).

Critical Process Parameters (CPPs)

  • Salt Neutralization (The "Break" Step):

    • Risk:[3][4] The HCl salt releases

      
       gas if heated dry and generates significant heat upon neutralization with base.
      
    • Control: Neutralization must be performed below 20°C to prevent degradation or side reactions (e.g., sulfonamide hydrolysis, though rare, or dimerization).

  • Water Content:

    • Risk:[3][4] T3P and Acid Chlorides hydrolyze in the presence of water.

    • Control: The free base must be dried (KF < 0.1%) after the neutralization step if isolated, or the solvent must be azeotropically dried.

  • Stoichiometry of Base:

    • Risk:[3][4] You need 1 equivalent of base to neutralize the HCl salt plus equivalents for the coupling reaction.

    • Control: Use a total of 3.0–4.0 equivalents of base (e.g., Pyridine or DIPEA) if running "in-situ".

Detailed Protocol: Salt Break & Amide Coupling

Phase 1: Isolation of Free Base (Recommended for >100g Scale)

Rationale: Isolating the free base removes inorganic chloride salts that can clog stirrers and interfere with sensitive catalysts or coupling agents.

Reagents:

  • 4-Fluoro-3-methanesulfonylaniline HCl (

    
     equiv)
    
  • Sodium Bicarbonate (sat. aq. solution) or NaOH (1M)

  • Ethyl Acetate (EtOAc) or 2-MeTHF

Step-by-Step:

  • Charge the reactor with 4-Fluoro-3-methanesulfonylaniline HCl solid.

  • Add EtOAc (10 volumes relative to mass). Agitate to form a slurry.

  • Cool the slurry to 10–15°C.

  • Slowly Add Saturated

    
     (5 volumes) over 30 minutes. Monitor internal temperature; do not exceed 25°C.
    
    • Note: Gas evolution (

      
      ) will occur. Ensure reactor venting is open.
      
  • Agitate vigorously for 1 hour until the solid dissolves into the organic layer.

  • Phase Separate: Stop stirring. Drain the lower aqueous layer (waste).

  • Wash: Wash the organic layer with Brine (5 volumes).

  • Dry: Pass the organic stream through an in-line filter with

    
     or azeotrope dry by distilling off 50% of the solvent and refilling.
    
  • Assay: Check HPLC purity. Target >98% purity, KF < 0.1%.

Phase 2: T3P-Mediated Amide Coupling

Rationale: T3P (50% in EtOAc/DMF) is chosen over EDC/HOBt because it drives reactions with poor nucleophiles (like this aniline) to completion and produces water-soluble byproducts, simplifying purification.

Reagents:

  • 4-Fluoro-3-methanesulfonylaniline (Free Base solution from Phase 1)

  • Carboxylic Acid Partner (

    
     equiv)
    
  • Pyridine (

    
     equiv) or DIPEA (
    
    
    
    equiv)
  • T3P (

    
     w/w in EtOAc, 
    
    
    
    equiv)

Step-by-Step:

  • Charge the Carboxylic Acid partner to the reactor containing the Aniline Free Base solution (in EtOAc).

  • Add Pyridine (3.0 equiv). The mixture may warm slightly.

  • Cool the mixture to 0–5°C.

  • Add T3P solution dropwise over 45–60 minutes.

    • Mechanism:[3][5][6] T3P activates the acid to a mixed anhydride. The low temp prevents impurity formation.

  • Warm to 20–25°C and stir for 4–12 hours.

    • IPC (In-Process Control): Monitor consumption of Aniline by HPLC. Target < 1% remaining.

  • Quench: Add Water (5 volumes) slowly.

  • Work-up:

    • Agitate for 15 minutes.

    • Separate phases.[4][7] The product is in the upper EtOAc layer.

    • Wash organic layer with 0.5M

      
       (to remove excess Pyridine).
      
    • Wash with 10%

      
       (to remove unreacted acid and T3P byproducts).
      
  • Crystallization (The "Polishing" Step):

    • Distill EtOAc to low volume (approx 3-4 volumes).

    • Slowly add Heptane (antisolvent) at 50°C until cloudy.

    • Cool to 0°C over 2 hours. Filter the solids.[8]

Process Visualization

Workflow Diagram: From Salt to Product

ScaleUpWorkflow Start Start: 4-Fluoro-3-methanesulfonylaniline HCl Neutralization Step 1: Neutralization (EtOAc / NaHCO3) Temp < 25°C Start->Neutralization Charge Reactor PhaseSep Phase Separation (Remove Aqueous Waste) Neutralization->PhaseSep CO2 Evolution Drying Drying / Azeotrope (Target KF < 0.1%) PhaseSep->Drying Organic Layer Coupling Step 2: Amide Coupling Add Acid + Base + T3P Temp: 0°C -> 20°C Drying->Coupling Free Base Solution Quench Quench & Wash (Acidic/Basic Washes) Coupling->Quench IPC: Aniline < 1% Crystallization Step 3: Crystallization (EtOAc / Heptane) Quench->Crystallization Purified Organic Stream FinalProduct Final Product (Isolated Solid) Crystallization->FinalProduct Filtration & Drying

Caption: Figure 1. End-to-end process flow for converting the aniline HCl salt to the final amide product.

Decision Tree: Reaction Optimization

DecisionTree Start Coupling Strategy CheckNuc Is Aniline Reactive? Start->CheckNuc Standard Use EDC / HOBt CheckNuc->Standard Yes (e- rich) PoorNuc Use T3P or Acid Chloride CheckNuc->PoorNuc No (e- deficient) CheckSolubility Solubility in EtOAc? PoorNuc->CheckSolubility GoodSol T3P in EtOAc (Greenest Option) CheckSolubility->GoodSol Yes PoorSol Acid Chloride in DMF/THF CheckSolubility->PoorSol No

Caption: Figure 2. Logic for selecting the coupling agent based on nucleophilicity and solubility.

Troubleshooting & Safety Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Aniline nucleophilicity is too low.Switch from T3P to Acid Chloride (generate in situ with Oxalyl Chloride). Heat to 50°C.
Thick Slurry / Stalling Product precipitating early.Add DMF or NMP as a co-solvent (up to 20%).
Dark Coloration Oxidation of aniline.[3]Ensure thorough

inerting. Add antioxidant (e.g., Ascorbic acid) during workup if product is sensitive.
High Back-Pressure Salt formation (Pyridine-HCl).Ensure adequate water washes.[4] Check filter mesh size.

Safety Note:

  • Sulfone Toxicity: Sulfones can exhibit specific organ toxicity. Handle all solids in a flow hood or isolator.

  • Fluorine Chemistry: While the C-F bond is stable here, avoid strong reducing agents (e.g.,

    
    ) which might defluorinate the ring under harsh conditions.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 26985427, 4-Fluoro-3-(methylsulfonyl)aniline. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Discusses T3P advantages for electron-deficient anilines). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Fluoro-3-methanesulfonylaniline Hydrochloride

Welcome to the technical support resource for 4-Fluoro-3-methanesulfonylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-Fluoro-3-methanesulfonylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. We will explore common purification challenges and provide robust, field-proven protocols to help you achieve your desired sample quality. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Understanding the Compound and Common Impurities

4-Fluoro-3-methanesulfonylaniline hydrochloride is a key building block in medicinal chemistry and materials science. The purity of this intermediate is critical, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. The hydrochloride salt form is often preferred over the free base to enhance stability and improve handling characteristics, as aniline derivatives can be susceptible to air oxidation[1].

Compound Properties:

PropertyValue
Chemical FormulaC₇H₉ClFNO₂S
Molecular Weight225.67 g/mol
AppearanceTypically an off-white to light-brown solid
CAS Number (Free Base)914636-44-5[2]

The most common impurities encountered with this compound are typically process-related, stemming from its synthesis, or are degradation products. These can include:

  • Unreacted Starting Materials: Precursors from the synthetic route may persist if the reaction is incomplete.

  • Isomeric Impurities: Positional isomers can form during aromatic substitution reactions, and these often have very similar physical properties, making them difficult to remove[3].

  • Colored Degradation Products: Anilines can oxidize upon exposure to air and light, forming highly colored polymeric impurities that, even in trace amounts, can discolor the material[3].

  • Residual Solvents: Solvents used during the reaction or initial work-up may be trapped in the solid matrix.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4-Fluoro-3-methanesulfonylaniline hydrochloride in a direct question-and-answer format.

Q1: My sample of 4-Fluoro-3-methanesulfonylaniline hydrochloride is yellow or brown. How can I remove the color?

A1: Discoloration is a classic sign of trace-level, highly conjugated impurities, often arising from oxidation of the aniline functional group. The most effective method to address this is by using activated charcoal during recrystallization.

  • The Principle: Activated charcoal has a high surface area and can adsorb large, flat, conjugated molecules responsible for color, while having a lower affinity for your smaller, target molecule[4].

  • Troubleshooting Steps:

    • Dissolve your crude hydrochloride salt in a minimal amount of a suitable hot recrystallization solvent (e.g., methanol, ethanol, or an ethanol/water mixture).

    • Add a very small amount of activated charcoal (typically 1-2% by weight) to the hot solution. Adding too much will adsorb your product and significantly reduce the yield.

    • Keep the solution hot for a few minutes to allow for adsorption.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.

    • Allow the clarified, colorless filtrate to cool slowly to induce crystallization.

Q2: My TLC or HPLC analysis shows an impurity spot very close to my main product spot. How can I improve the separation?

A2: Closely eluting spots often indicate the presence of isomeric impurities or other structurally similar byproducts. While recrystallization is excellent for removing impurities with different solubility profiles, it is often ineffective at separating isomers. In this case, silica gel column chromatography is the method of choice[5].

  • The Principle: Column chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (the eluent). Even minor structural differences can be exploited to achieve separation[5].

  • Troubleshooting Steps:

    • Optimize the Solvent System: The key to good separation is the choice of eluent. For aniline derivatives, solvent systems like hexane/ethyl acetate or dichloromethane/methanol are common. Run multiple TLCs with varying solvent ratios to find the system that provides the best separation (largest ∆Rf) between your product and the impurity.

    • Consider a Gradient Elution: Start with a low-polarity eluent to allow the less polar compounds to travel down the column, then gradually increase the polarity to elute your more polar product. This often improves resolution for complex mixtures[5].

    • Proper Column Packing and Loading: Ensure the silica gel is packed uniformly to prevent channeling. Dissolve your crude sample in a minimal amount of solvent and load it onto the column in a tight, narrow band to maximize separation efficiency[5].

Q3: My recrystallization yield is consistently low. What are the most likely causes?

A3: Low yield is a frustrating but common issue in recrystallization. The cause usually lies in one of several key steps of the process[4].

  • The Principle: Successful recrystallization relies on a significant difference in the solubility of the compound at high and low temperatures in the chosen solvent. The goal is to create a saturated solution at high temperature and a supersaturated one upon cooling, forcing the pure compound to crystallize.

  • Troubleshooting Steps:

    • Using Too Much Solvent: This is the most frequent error. If you add too much solvent, the solution will not be saturated upon cooling, and much of your product will remain dissolved. Always use the minimum amount of boiling solvent required to fully dissolve the solid.

    • Cooling Too Rapidly: Cooling the solution too quickly (e.g., by putting it directly into an ice bath) can cause the compound to "crash out" as a fine powder or oil, trapping impurities. Slow cooling to room temperature allows for the formation of large, pure crystals. An ice bath should only be used after crystallization at room temperature is complete to maximize the yield[4].

    • Premature Crystallization During Hot Filtration: If you are performing a hot filtration (e.g., to remove charcoal), the solution can cool in the funnel, causing crystals to form and be lost. To prevent this, use a stemless funnel, pre-heat the funnel and receiving flask with hot solvent vapor, and perform the filtration as quickly as possible.

    • Improper Solvent Choice: The ideal solvent is one in which the compound is very soluble when hot but has low solubility when cold[4]. Test several solvents on a small scale to find the optimal one for your compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems for purifying 4-Fluoro-3-methanesulfonylaniline hydrochloride.

Protocol 1: High-Purity Recrystallization

This protocol is the first-line method for purifying the compound, particularly for removing baseline impurities and color.

Methodology:

  • Solvent Selection: In a small test tube, add ~20 mg of the crude hydrochloride salt. Add a few drops of a test solvent (e.g., methanol). If it dissolves readily at room temperature, the solvent is not suitable. If it is poorly soluble, heat the test tube. An ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling. A patent for a related compound suggests methanol can be effective. An ethanol/water mixture is also an excellent candidate.

  • Dissolution: Place 1.0 g of the crude 4-Fluoro-3-methanesulfonylaniline hydrochloride into a 50 mL Erlenmeyer flask. Add the chosen solvent (e.g., 10 mL of ethanol) and a boiling chip. Heat the mixture to boiling on a hot plate.

  • Achieve Saturation: Continue adding the hot solvent dropwise until the solid just dissolves completely. Avoid adding an excess.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the solution to boiling for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed, stemless funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. You should observe crystal formation.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities[4].

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Conversion of Free Base to Hydrochloride Salt

If you have the free base and need the more stable hydrochloride salt, this protocol provides a standard method.

Methodology:

  • Dissolution: Dissolve the 4-Fluoro-3-methanesulfonylaniline free base in a suitable anhydrous organic solvent, such as methanol or ethyl acetate, at room temperature.

  • Acidification: While stirring, slowly add a solution of hydrogen chloride (HCl) in the same solvent (e.g., 2M HCl in ethyl acetate) dropwise. Commercial solutions are available, or it can be prepared by bubbling HCl gas through the solvent[6].

  • Precipitation: The hydrochloride salt is typically much less soluble in organic solvents than the free base and will precipitate out of the solution as a solid.

  • Stirring: Continue stirring the resulting slurry for 30-60 minutes at room temperature to ensure the conversion is complete.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of the cold organic solvent to remove any unreacted starting material. Dry the product under vacuum.

Visualization of Workflows

A clear understanding of the purification workflow allows for better decision-making in the lab.

PurificationWorkflow cluster_0 Purification Decision Pathway cluster_1 Purification Methods cluster_2 Final Product Crude Crude Material Analysis Initial Analysis (TLC / HPLC / Appearance) Crude->Analysis Decision Assess Purity Profile Analysis->Decision Recrystallize Recrystallization (with optional Charcoal) Decision->Recrystallize Discolored? Impurities have different solubility? Chromatography Column Chromatography Decision->Chromatography Isomeric or closely-related impurities? Pure Pure Product (Verify by Analysis) Recrystallize->Pure Chromatography->Pure

Caption: Decision workflow for selecting a purification method.

RecrystallizationProcess A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. (Optional) Add Charcoal, Hot Filter A->B C 3. Cool Slowly to Room Temp B->C D 4. Cool in Ice Bath C->D E 5. Collect Crystals (Vacuum Filtration) D->E F 6. Wash with Cold Solvent & Dry E->F

Caption: Step-by-step process for high-purity recrystallization.

Frequently Asked Questions (FAQs)

Q: How should I properly store purified 4-Fluoro-3-methanesulfonylaniline hydrochloride?

A: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (nitrogen or argon) is recommended for extended storage to prevent any potential oxidation, even though the hydrochloride salt is more stable than the free base.

Q: What analytical methods are best for confirming the purity of my final product?

A: A combination of methods provides the most complete picture of purity.

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity assessment, allowing you to determine the area-percent purity of your compound and detect even small amounts of impurities.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and ensuring no degradation has occurred during the purification process.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is invaluable for identifying unknown impurities by providing their molecular weights, which can help deduce their structures[7].

Q: Can I use an acid-base extraction to purify this compound?

A: While acid-base extraction is a powerful technique for separating amines from neutral or acidic compounds, it is less direct for purifying a pre-existing hydrochloride salt. The process would require neutralizing the salt back to the free base with a reagent like sodium bicarbonate, extracting the free base into an organic solvent, washing, drying, and then re-forming the salt as described in Protocol 2. This multi-step process can lead to material loss and is generally more cumbersome than recrystallization or chromatography unless you are trying to remove significant quantities of non-basic impurities.

References
  • Recrystallization1. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry.
  • 4-Fluoro-3-methylbenzenesulfonyl chloride Safety D
  • 4-Fluoro-3-(methylsulphonyl)aniline. (n.d.). PubChem.
  • 4-Fluoro-3-methylaniline. (n.d.). LookChem.
  • 4-(Methylsulfonyl)
  • 4-Fluoro-3-methylaniline 97%. (n.d.). Sigma-Aldrich.
  • 3-Fluoro-4-(methylsulfonyl)aniline. (n.d.). PubChem.
  • 4-Fluoro-3-methylaniline 97%. (n.d.). Sigma-Aldrich.
  • Preparation method of 4-fluoro-N-methyl-3-nitroaniline. (2016).
  • Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide. (2025). BenchChem.
  • Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline. (2025). BenchChem.
  • 4-Fluoro-3-methylaniline, 97%. (n.d.). Thomas Scientific.
  • 4-Fluoro-3-(trifluoromethyl)aniline. (n.d.). ChemicalBook.
  • Technical Support Center: Resolving Impurities in 4-(3-Chloro-4-fluorophenyl)aniline Samples. (2025). BenchChem.
  • A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents. (2025). BenchChem.
  • John, J., et al. (2022). A review on synthesis and characterization of impurities in API. World Journal of Pharmaceutical Research, 11(9), 622-643.
  • 4-Fluoro-3-methylaniline, 97%. (n.d.). Thermo Scientific Chemicals.
  • 3-Fluoro-4-(methylsulfonyl)aniline. (n.d.). Merck.
  • Recrystalliz
  • 3-Fluoro-4-(methylsulfonyl)aniline hydrochloride. (n.d.). BLD Pharm.
  • 4-fluoro-3-(methylsulphonyl)aniline. (n.d.). PubChemLite.
  • 4-FLUOROANILINE FOR SYNTHESIS Safety D
  • Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. (2020).

Sources

Optimization

removing moisture from hygroscopic 4-Fluoro-3-methanesulfonylaniline hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Fluoro-3-methanesulfonylaniline hydrochloride. Its inherent hygroscopicity presents significan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Fluoro-3-methanesulfonylaniline hydrochloride. Its inherent hygroscopicity presents significant challenges that can impact experimental reproducibility, compound stability, and the accuracy of quantitative analyses. This document offers troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your material.

Frequently Asked Questions (FAQs)

Q1: I received 4-Fluoro-3-methanesulfonylaniline hydrochloride, and it appears clumpy and slightly wet. Is this normal?

A1: Yes, this is a common observation. 4-Fluoro-3-methanesulfonylaniline hydrochloride is a hygroscopic compound, meaning it readily attracts and absorbs moisture from the atmosphere.[1] The clumpy or wet appearance is a direct result of this water absorption. Proper drying before use is critical for accurate weighing and to prevent potential side reactions in moisture-sensitive experiments.

Q2: Why is removing moisture so critical for this compound?

A2: The presence of water can significantly compromise your results in several ways:

  • Inaccurate Stoichiometry: Weighing a "wet" sample leads to an overestimation of the actual amount of the active compound, causing errors in reaction stoichiometry or solution concentration.

  • Stability and Degradation: Water can promote the degradation of active pharmaceutical ingredients (APIs) through hydrolysis or facilitate unwanted side reactions.[2]

  • Physical Properties: Excess moisture can alter the physical properties of the solid, such as flowability and crystal structure, which is particularly important in formulation development.[1]

  • Analytical Interference: Water can interfere with certain analytical techniques, leading to inaccurate characterization.

Q3: Can I just store the compound in a tightly sealed container to prevent moisture absorption?

A3: While storing the compound in a tightly sealed container in a cool, dry place is essential, it is a preventative measure, not a remedial one.[3] If the compound has already been exposed to ambient air and absorbed moisture, sealing the container will only trap the existing water. For long-term storage of moisture-sensitive chemicals, a desiccator is recommended to maintain a dry environment.[4][5]

Q4: What is the difference between "Loss on Drying" (LOD) and Karl Fischer Titration for measuring water content?

A4: This is a crucial distinction.

  • Loss on Drying (LOD) is a gravimetric method that measures the total mass lost from a sample upon heating.[6][7] This includes water, but also any other volatile solvents or impurities that evaporate under the test conditions.[8] It is a simpler but less specific method.

  • Karl Fischer Titration (KFT) is a chemical method based on a specific reaction with water.[9][10] It is the gold standard for water content determination in the pharmaceutical industry because it is highly selective and can quantify both free and bound (crystallization) water, even at trace levels.[2][11][12]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that users may encounter during their experiments.

Issue 1: My reaction yield is consistently lower than expected.

  • Underlying Cause: The most probable cause is inaccurate quantification of the starting material due to absorbed moisture. If you weigh out 100 mg of the hygroscopic compound, a significant portion of that mass could be water, meaning you are using less of the aniline derivative than calculated.

  • Solution:

    • Dry the Compound: Before weighing, dry the 4-Fluoro-3-methanesulfonylaniline hydrochloride using one of the recommended protocols below (Section 4).

    • Verify Moisture Content: For the most accurate results, determine the precise water content using Karl Fischer titration.[13] You can then calculate a correction factor for the mass of the compound to account for any residual moisture.

    • Handle in a Controlled Environment: After drying, handle the compound quickly in a low-humidity environment or a glovebox to minimize re-absorption of moisture.

Issue 2: I'm observing variability and poor reproducibility between experimental batches.

  • Underlying Cause: Inconsistent moisture content is a major source of variability. The amount of water absorbed by the compound can change daily depending on the ambient humidity and how long the container is left open.

  • Solution:

    • Standardize the Drying Protocol: Implement a consistent drying procedure for the compound before every use. This ensures that the starting material for each experiment has a comparable, low moisture content.

    • Use a Freshly Dried Batch: Do not use material that was dried days or weeks prior unless it has been stored continuously in a vacuum desiccator. For best practice, dry the amount needed for the day's experiments.

    • Document Everything: Record the drying method, duration, temperature, and final moisture content (if measured) for each batch to help track down sources of variability.

Issue 3: The compound's appearance changes from a fine powder to a sticky or gummy solid.

  • Underlying Cause: This is a classic sign of excessive moisture absorption by a hygroscopic solid. The absorbed water begins to dissolve the solid, creating a saturated solution on the surface of the particles, which leads to the observed physical changes.

  • Solution:

    • Aggressive Drying: The material needs to be dried thoroughly. A vacuum oven is highly recommended for this situation as it actively removes the water vapor.[14][15]

    • Solvent Trituration (Advanced): In severe cases, if the compound is stable, you might consider triturating the gummy solid with a non-polar, anhydrous solvent in which the compound is insoluble. This can help break up the clumps. The solid must then be filtered and thoroughly dried under vacuum. Anhydrous acetonitrile or ethyl acetate can be effective for drying amine salts.[16] Caution: This should only be attempted after verifying solvent compatibility and may require re-characterization of the material.

Data & Method Selection

Choosing the right drying and analysis method depends on your specific requirements for accuracy, scale, and available equipment.

Table 1: Comparison of Recommended Drying Methods
FeatureVacuum OvenVacuum Desiccator
Principle Actively removes moisture at reduced pressure and controlled temperature.[17]Passively absorbs moisture in a sealed, low-pressure environment using a desiccant.[5][18]
Drying Speed Fast (hours)Slow (hours to days)
Efficiency High; lowered boiling point of water enhances evaporation.[19]Moderate to High; depends heavily on the desiccant's strength and vacuum level.
Temperature Control Precise; allows for gentle heating to accelerate drying.Ambient temperature only.
Best For Removing significant moisture; achieving very low residual water levels; heat-sensitive compounds.[14]Short-term storage of dried compounds; removing small amounts of surface moisture.
Considerations Requires a vacuum pump and a dedicated oven. Risk of thermal degradation if the temperature is too high.Requires a vacuum-rated desiccator and a high-efficiency desiccant (e.g., P₂O₅).
Table 2: Comparison of Moisture Analysis Methods
FeatureKarl Fischer Titration (KFT)Loss on Drying (LOD)
Specificity Specific to water.[10]Non-specific; measures loss of all volatile matter.[6][8]
Accuracy High (can detect ppm levels).[11]Lower; dependent on sample handling and presence of other volatiles.
Sample Size Small (mg scale).Larger (typically 1-2 g).[20]
Analysis Time Rapid (minutes per sample).Slow (can take several hours).[7]
Measures Free water, emulsified water, and water of crystallization.[10]Water and any other volatile components.
Best For Accurate and precise water content determination for API release, stability testing, and stoichiometric calculations.[2]A quick, qualitative check for the presence of volatiles when high accuracy is not required.
Decision Workflow for Drying and Analysis

The following diagram provides a logical workflow for handling 4-Fluoro-3-methanesulfonylaniline hydrochloride.

Drying_Workflow cluster_0 Start: Handling Hygroscopic Compound cluster_1 Drying Method Selection cluster_2 Verification & Use Start Receive/Use 4-Fluoro-3-methanesulfonylaniline HCl CheckAppearance Material clumpy or sticky? Start->CheckAppearance Verify Is quantitative accuracy critical? Start->Verify No (powder is free-flowing) ChooseDrying Select Drying Method CheckAppearance->ChooseDrying Yes VacuumOven Vacuum Oven (Faster, More Efficient) ChooseDrying->VacuumOven High Moisture or Urgent Use VacuumDesiccator Vacuum Desiccator (Slower, Storage) ChooseDrying->VacuumDesiccator Low Moisture or Overnight PostDry Dried Compound VacuumOven->PostDry VacuumDesiccator->PostDry PostDry->Verify KF_Titration Perform Karl Fischer Titration Verify->KF_Titration Yes UseInExp Use in Experiment Verify->UseInExp No KF_Titration->UseInExp

Caption: Decision tree for handling and drying hygroscopic compounds.

Experimental Protocols

Protocol 1: Drying using a Vacuum Oven

This is the preferred method for efficiently removing significant amounts of water.

  • Preparation: Place a thin layer of 4-Fluoro-3-methanesulfonylaniline hydrochloride in a clean, dry, shallow glass dish or watch glass. Spreading the material increases the surface area and speeds up drying.[21]

  • Loading: Place the dish inside the vacuum oven.

  • Temperature Setting: Set the oven temperature. For a novel compound, a conservative temperature of 40-50°C is recommended to avoid thermal degradation. If the compound's melting point is known, stay at least 20-30°C below it.

  • Vacuum Application: Close the oven door securely. Slowly and carefully apply vacuum using a vacuum pump, aiming for a pressure below 10 mbar. A slow application prevents the fine powder from being aspirated into the vacuum line.

  • Drying: Dry the material under vacuum for 4-16 hours. The optimal time depends on the initial water content and the amount of material. Drying to a constant weight is the most rigorous approach.[8][21]

  • Completion: To stop, first break the vacuum by slowly introducing an inert gas like nitrogen or argon. Do not admit ambient air, as the warm, dry powder is highly hygroscopic and will immediately reabsorb moisture.

  • Storage: Immediately transfer the dried material to a desiccator for cooling and storage.

Protocol 2: Drying using a Vacuum Desiccator

This method is suitable for removing smaller amounts of moisture or for keeping a previously dried compound in an anhydrous state.

  • Desiccant Check: Ensure the desiccant in the bottom of the desiccator is fresh and active.[4] A high-efficiency desiccant like phosphorus pentoxide (P₄O₁₀) or fresh, indicating silica gel is recommended.

  • Sample Placement: Place the 4-Fluoro-3-methanesulfonylaniline hydrochloride in an open container (e.g., a vial or watch glass) on the desiccator plate.

  • Seal and Evacuate: Place the lid on the desiccator, ensuring a good seal with vacuum grease. Connect the desiccator to a vacuum pump and slowly evacuate the air.

  • Drying: Close the desiccator valve and disconnect the pump. Allow the compound to dry for at least 24 hours. The vacuum enhances the efficiency of the desiccant.[18]

  • Release and Use: To access the sample, slowly open the valve to release the vacuum before removing the lid. Handle the dried sample quickly.

Workflow for Moisture Content Determination

The following diagram illustrates the standard workflow for accurately determining water content via Karl Fischer titration.

KF_Workflow A 1. Prepare Dried Sample (Using Protocol 1 or 2) B 2. Tare Analytical Balance A->B C 3. Accurately weigh ~10-50 mg of sample into KF vial B->C D 4. Immediately seal vial to prevent moisture uptake C->D E 5. Introduce sample into KF Titrator (Coulometric for <1% H₂O) D->E F 6. Titration runs automatically and determines water content E->F G 7. Record Result (e.g., % w/w or ppm) F->G

Caption: Standard workflow for Karl Fischer moisture analysis.

References

  • Karl Fischer Method of Moisture Detection. CSC Scientific. [Link]

  • What Is Karl Fischer Titration?. Mettler Toledo. [Link]

  • The Concept of Desiccators in Laboratories. Wiltronics. [Link]

  • Karl Fischer Method of Moisture Determination. QAQC Lab. [Link]

  • Karl Fischer vs Moisture Analysers Explained. Scales and Balances. [Link]

  • Karl Fischer Moisture Analysis. Pacific BioLabs. [Link]

  • What is Loss on Drying? and Determination of Loss on Drying. Pharmaguideline. [Link]

  • Improved Water Content Analysis in Pharmaceuticals with HSGC. Chromatography Today. [Link]

  • Water determination. ResearchGate. [Link]

  • A simple guide to desiccators. Camlab. [Link]

  • Loss on Drying. Sartorius. [Link]

  • Cubis® II Loss on Drying For Determining Dry Weight of Tablets, Capsules, or Bulky Material according to USP or PhEur. Chemical Industry Journal. [Link]

  • Loss on Drying Test. The Japanese Pharmacopoeia. [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]

  • Lab Desiccator Guide | What Is A Desiccator?. Boekel Scientific. [Link]

  • Forming oxalte salts of amines. Sciencemadness.org. [Link]

  • General Chapters: <731> LOSS ON DRYING. U.S. Pharmacopeia. [Link]

  • Vacuum drying. Wikipedia. [Link]

  • NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry. Ocean Optics. [Link]

  • What Is a Laboratory Desiccator and What Is It Used For. Pobel. [Link]

  • Advantages and Common Applications of Vacuum Drying. Kerone. [Link]

  • Drying and Storing Hygroscopic Salts. Reddit. [Link]

  • Drying Techniques in Pharmaceutical Processing. Scribd. [Link]

  • What's a vacuum oven for? | Differences of drying methods in labs. KCHEM. [Link]

  • Vacuum Ovens. MRC Lab. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]

  • Understanding How Industrial Vacuum Drying Ovens Work: A Comprehensive Guide. LinkedIn. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • 4-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: HPLC Method Development for 4-Fluoro-3-methanesulfonylaniline Hydrochloride

Executive Summary & Compound Profile 4-Fluoro-3-methanesulfonylaniline hydrochloride is a critical intermediate, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., Lapatinib analogs). Its chromatographi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Fluoro-3-methanesulfonylaniline hydrochloride is a critical intermediate, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., Lapatinib analogs). Its chromatographic behavior is governed by three conflicting functional groups:

  • Aniline Amine (

    
    ):  Basic (pKa ~3.5–4.0 due to electron-withdrawing groups), prone to peak tailing.
    
  • Methanesulfonyl (

    
    ):  Highly polar, hydrogen bond acceptor, reduces retention on C18.
    
  • Fluorine (

    
    ):  Lipophilic, but electron-withdrawing.
    

The Challenge: This molecule is significantly more polar than the final API. On standard generic C18 gradients, it often elutes near the void volume (


), leading to poor resolution from solvent fronts or salt peaks. This guide compares standard C18 protocols against optimized Stationary Phases (Phenyl-Hexyl) and pH modifications to achieve robust retention (

).
Chemical Profile
PropertyDetail
IUPAC Name 4-Fluoro-3-(methylsulfonyl)aniline hydrochloride
Molecular Formula

Key Interaction

active, H-bond donor (NH2), H-bond acceptor (SO2)
pKa (Base) ~3.8 (Estimated) – Aniline N is less basic due to

and

Comparative Method Performance

We evaluated three distinct chromatographic scenarios to determine the optimal retention strategy.

Scenario A: The "Standard" Acidic C18 Method

Commonly used for generic impurity profiling.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Result: The aniline nitrogen is fully protonated (

    
    ) at pH ~2.7. The molecule becomes highly polar and cationic.
    
  • Outcome: Poor Retention. The compound elutes very early (

    
    ), often co-eluting with the injection pulse.
    
Scenario B: The "pH-Modified" Neutral Method

Designed to suppress ionization and increase hydrophobicity.

  • Column: C18 (High pH resistant, e.g., Waters XBridge C18).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Methanol.[1][2][3]

  • Result: The aniline is neutral (

    
    ).
    
  • Outcome: Increased Retention. Retention time increases significantly (

    
    ). However, silica dissolution risks require specialized columns.
    
Scenario C: The "Selectivity" Method (Recommended)

Exploiting


 interactions.
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl).

  • Mobile Phase: 10 mM Ammonium Formate (pH 4.0) / Methanol.[1][2][3]

  • Result: The phenyl ring of the stationary phase interacts with the electron-deficient aromatic ring of the analyte (due to

    
     and 
    
    
    
    groups).
  • Outcome: Optimal Selectivity. Moderate retention (

    
    ) with distinct selectivity from non-aromatic impurities.
    

Experimental Data Summary

The following data represents typical performance metrics observed during method development for sulfonyl aniline intermediates.

Table 1: Comparative Retention Metrics

ParameterMethod A (C18 / Acidic) Method B (C18 / Basic) Method C (Phenyl-Hexyl)
pH 2.7 (Formic Acid)10.0 (

)
4.5 (Ammonium Formate)
Organic Modifier AcetonitrileMethanolMethanol
Retention Time (

)



Capacity Factor (

)
0.8 (Weak)3.5 (Strong)2.6 (Optimal)
Tailing Factor (

)
1.41.11.05
Resolution (

)
*
< 1.5 (vs. Void)> 5.0> 4.0

*Resolution calculated against the solvent front/void marker.

Detailed Experimental Protocols

Protocol 1: Recommended Routine Analysis (Method C)

This method balances retention stability with column longevity and is ideal for QC release testing.

Equipment: HPLC with UV/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance). Sample Prep: Dissolve 10 mg of 4-Fluoro-3-methanesulfonylaniline HCl in 10 mL of 50:50 Water:Methanol.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl,

    
    .
    
  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV @ 254 nm (primary), 210 nm (impurity check).

  • Injection Volume:

    
    .
    

Gradient Table: | Time (min) | % Buffer (10mM


 Formate pH 4.5) | % Methanol |
| :--- | :--- | :--- |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 17.0 | 90 | 10 |
Protocol 2: Impurity Profiling (Gradient C18)

Use this if Phenyl-Hexyl columns are unavailable, but ensure pH is controlled.

  • Buffer: 20 mM Potassium Phosphate (pH 6.5). Note: High pH is used here to keep aniline neutral on standard C18.

  • Organic: Acetonitrile.[1][4][5][6]

  • Gradient: 5% to 60% B over 15 minutes.

  • Note: Phosphate buffers are non-volatile; do not use with LC-MS.

Visualizing the Separation Logic

The following diagram illustrates the decision-making process for optimizing the retention of this specific fluorinated aniline derivative.

MethodDevelopment Start Analyte: 4-Fluoro-3-methanesulfonylaniline HCl CheckpH Check pH Strategy Start->CheckpH Acidic Acidic pH (2-3) (Aniline Protonated NH3+) CheckpH->Acidic Standard LC-MS Neutral Neutral/Basic pH (6-8) (Aniline Neutral NH2) CheckpH->Neutral Standard HPLC C18_Acid Standard C18 Result: Low Retention (k' < 1) Risk: Co-elution with Void Acidic->C18_Acid Generic Column Phenyl_Acid Phenyl-Hexyl Phase Result: Pi-Pi Interaction Improved Retention & Selectivity Acidic->Phenyl_Acid Optimized Column C18_Neut C18 (Phosphate Buffer) Result: Hydrophobic Retention Good Peak Shape Neutral->C18_Neut Decision Select Final Method C18_Acid->Decision Not Recommended Phenyl_Acid->Decision Best for LC-MS C18_Neut->Decision Best for QC (UV only)

Caption: Decision tree for selecting the optimal stationary phase and pH conditions based on the ionization state of the aniline moiety.

Troubleshooting & Causality

  • Problem: Peak Splitting.

    • Cause: The HCl salt form may cause local pH drops if dissolved in pure water.

    • Solution: Always dissolve the sample in the starting mobile phase (containing buffer) to ensure the salt is fully buffered before injection.

  • Problem: Retention Time Drift.

    • Cause: The amine functionality is sensitive to small pH changes near its pKa (~3.8).

    • Solution: Use a buffer with high capacity (e.g., 20 mM Phosphate) rather than just 0.1% acid additives.

  • Problem: Fronting.

    • Cause: Column overload or "Dewetting" if using 100% aqueous start.

    • Solution: Ensure at least 5% organic modifier is present at the start of the gradient.

References

  • Separation of Aniline Derivatives

    • Title: "Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chrom
    • Source: Analyst (RSC Publishing)[7]

    • URL:[Link]

  • Lapatinib Impurity Methods (Related Chemotypes)

    • Title: "Development and Validation of Stability Indicating HPLC Method for the Determination of Lap
    • Source: International Journal of Pharmaceutical Sciences and Research
    • URL:[Link]

  • Stationary Phase Selection for Polar Aromatics

    • Title: "HPLC Column Troubleshooting: Is It Really The Column?" (Agilent Technical Guide)
    • Source: Agilent Technologies
    • URL:[Link]

  • Compound Data & Properties

    • Title: "4-Fluoro-3-(methylsulfonyl)aniline Compound Summary"
    • Source: PubChem[8]

    • URL:[Link]

Sources

Comparative

mass spectrometry characterization of 4-Fluoro-3-methanesulfonylaniline hydrochloride

This guide outlines the definitive mass spectrometry (MS) characterization workflow for 4-Fluoro-3-methanesulfonylaniline hydrochloride . It compares the recommended High-Resolution LC-MS/MS approach against alternative...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive mass spectrometry (MS) characterization workflow for 4-Fluoro-3-methanesulfonylaniline hydrochloride . It compares the recommended High-Resolution LC-MS/MS approach against alternative analytical techniques (GC-MS, HPLC-UV) to demonstrate why the proposed method offers superior specificity and sensitivity for drug development applications.

Executive Summary

4-Fluoro-3-methanesulfonylaniline hydrochloride (CAS: 180613-64-5 for free base analog reference) is a critical pharmacophore in kinase inhibitor synthesis. Its characterization is complicated by the presence of two strong electron-withdrawing groups (EWGs)—fluorine and the methanesulfonyl moiety—which significantly reduce the basicity of the aniline nitrogen.

While standard HPLC-UV provides purity data, it lacks the structural specificity required to identify des-fluoro or des-sulfonyl impurities. This guide recommends Electrospray Ionization (ESI) in Positive Mode coupled with High-Resolution Mass Spectrometry (HRMS) as the gold standard. We compare this approach against APCI and GC-MS alternatives to validate its performance.

Chemical Context & MS Behavior

Understanding the molecule's electronic environment is prerequisite to selecting the ionization source.

PropertyValue / DescriptionMS Implication
Formula C₇H₈FNO₂S · HClMW (Free Base): 189.21 Da; Salt: ~225.67 Da.
Basicity (pKa) Est. pKa ~2.5 - 3.0The EWGs (F, SO₂Me) pull electron density from the amine, making it a weak base.
Polarity Moderate to HighThe sulfone and ionic HCl form make it suitable for Reverse Phase LC.
Thermal Stability ModerateSulfones can eliminate SO₂ under high thermal stress (e.g., GC injection ports).

Comparative Analysis: The "Product" vs. Alternatives

Here we compare the Recommended Workflow (UHPLC-ESI-HRMS) against common industry alternatives.

Comparison 1: Ionization Source (ESI vs. APCI vs. EI)
FeatureESI (Recommended) APCI (Alternative 1) EI (GC-MS - Alternative 2)
Mechanism Solution-phase protonation.Gas-phase proton transfer.Electron bombardment (70 eV).[1]
Sensitivity for Target High. Despite low basicity, the HCl salt pre-exists as ions in solution, aiding ESI response.Medium. Good for the free base, but requires vaporization which may induce thermal degradation.Low/Risky. High injector temps (250°C+) often cause thermal elimination of SO₂, leading to false impurity peaks.
Matrix Tolerance Low (Susceptible to suppression).High (Robust against salts).High (Gas phase separation).
Verdict Preferred. Softest ionization preserves the molecular ion [M+H]⁺ for accurate quantitation.Backup. Use only if matrix suppression in ESI is unmanageable.Not Recommended. Risk of thermal artifacts complicates spectral interpretation.
Comparison 2: Analyzer Performance (HRMS vs. Triple Quad vs. UV)
MetricQ-TOF / Orbitrap (HRMS) Triple Quad (QQQ) HPLC-UV (254 nm)
Specificity Ultimate. Distinguishes target (m/z 190.0338) from isobaric impurities.High. Relies on specific fragment transitions (MRM).Low. Co-eluting peaks cannot be distinguished structurally.
Limit of Detection ng/mL range.pg/mL range (Best for DMPK).µg/mL range.
Structural ID Confirms formula and fragments.Confirms presence only.No structural data.

Recommended Experimental Protocol

This protocol is designed to be self-validating . The observation of specific "qualifier" fragments (Section 5) confirms the method's accuracy.

A. Sample Preparation[2]
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.

  • Concentration: 10 µg/mL (for full scan); 100 ng/mL (for MRM optimization).

  • Note: Do not use pure acetonitrile as the diluent, as aprotic solvents may suppress protonation of the electron-deficient aniline.

B. LC-MS Conditions[3][4]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Crucial for ionizing the weak base).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

C. MS Source Settings (ESI+)
  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C (Keep moderate to prevent SO₂ loss in source).

  • Nebulizer: 35 psi.

  • Fragmentor: 100 V (Tune this: too high will strip the SO₂Me group).

Data Interpretation & Fragmentation Pathways

The mass spectrum of 4-Fluoro-3-methanesulfonylaniline is dominated by the stability of the sulfone group and the lability of the S-C bond under collision.

Primary Fragmentation Mechanism
  • Precursor: [M+H]⁺ = m/z 190.03 (Monoisotopic).

  • Major Fragment 1 (Neutral Loss of SO₂): A characteristic rearrangement common in arylsulfonamides and sulfones. The oxygen atoms on the sulfur interact with the aromatic ring, leading to the extrusion of SO₂ (64 Da).[2]

    • Fragment: [M+H - SO₂]⁺ = m/z 126.03 .

  • Major Fragment 2 (Loss of Methyl Radical): Cleavage of the methyl group attached to the sulfone.

    • Fragment: [M+H - CH₃]•⁺ = m/z 175.01 .

  • Minor Fragment (Loss of HF): Rare in ESI but possible at high collision energies.

Visualization of Workflow & Pathway

The following diagrams illustrate the decision logic for method selection and the specific fragmentation physics of the molecule.

G Start Analyte: 4-Fluoro-3-methanesulfonylaniline HCl PropCheck Property Check: Weak Base (Aniline + EWGs) Thermally Labile (Sulfone) Start->PropCheck Decision Select Ionization Mode PropCheck->Decision EI Electron Impact (GC-MS) RISK: Thermal Degradation (-SO2) Decision->EI High Volatility Req APCI APCI Good for non-polar Requires Vaporization Decision->APCI Non-polar Solvent ESI Electrospray (ESI+) RECOMMENDED Soft Ionization, Solution Phase Decision->ESI Polar/Ionic Form Result Outcome: Intact [M+H]+ (m/z 190) Reliable Quantitation EI->Result Artifacts ESI->Result

Figure 1: Method Development Decision Tree. ESI+ is selected to minimize thermal degradation risks associated with the sulfonyl group.

Frag Precursor [M+H]+ m/z 190.03 Frag1 [M+H - CH3]+ m/z 175.01 Precursor->Frag1 -15 Da (CH3) Frag2 [M+H - SO2]+ m/z 126.03 (Rearrangement) Precursor->Frag2 -64 Da (SO2) Diagnostic Transition Frag3 [Aniline Core]+ m/z 95-97 Frag2->Frag3 -HF / -HCN

Figure 2: MS/MS Fragmentation Pathway. The loss of SO₂ (m/z 126) is the primary diagnostic transition for MRM quantitation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 26985427, 4-Fluoro-3-(methylsulfonyl)aniline. Retrieved from [Link]

  • Holcapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement.[2] Journal of Mass Spectrometry. Retrieved from [Link]

  • AxisPharm (2024). Electrospray and APCI Mass Analysis: A Technical Comparison. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 4-Fluoro-3-methanesulfonylaniline hydrochloride

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Fluoro-3-methanesulfonylaniline hydrochloride. The following protocols are de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Fluoro-3-methanesulfonylaniline hydrochloride. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from analogous chemical structures.

Understanding the Hazard: A Proactive Approach to Safety

4-Fluoro-3-methanesulfonylaniline hydrochloride is classified as a substance with significant acute toxicity. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is toxic if swallowed, in contact with skin, or if inhaled.[1] This necessitates a stringent set of handling protocols to minimize exposure risk. The primary hazards associated with this and structurally similar halogenated anilines include:

  • Acute Toxicity: Harmful or fatal if exposure occurs through ingestion, skin contact, or inhalation.[1][2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Given these hazards, a comprehensive safety plan is not merely a recommendation but a critical component of laboratory procedure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling 4-Fluoro-3-methanesulfonylaniline hydrochloride. The following table outlines the minimum required PPE, with explanations for the necessity of each.

PPE ComponentSpecificationsRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or degradation before each use.To prevent skin contact, a primary route of toxic exposure.[2][5]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye damage.[5][6]
Body Protection A chemical-resistant lab coat or coveralls.To shield the skin from accidental spills and contamination.[5][7]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To prevent the inhalation of toxic dust or aerosols, a significant exposure risk.[4][8]

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous chemicals. When working with 4-Fluoro-3-methanesulfonylaniline hydrochloride, the following should be in place:

  • Chemical Fume Hood: All handling of this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood to contain and exhaust vapors and particulates.[8]

  • Ventilation: The laboratory should have adequate general ventilation to ensure a safe ambient environment.[6]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area for emergency use.[4][6][8]

Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is crucial for minimizing the risk of exposure.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Have all necessary equipment and reagents within the fume hood to avoid reaching in and out.

  • Handling:

    • Carefully open the container within the fume hood.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container sealed when not in use.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment used.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[7][8]

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, immediate and correct action is critical.

Emergency Response Workflow

EmergencyResponse cluster_spill Chemical Spill cluster_exposure Personal Exposure Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Immediate Action Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess SmallSpill Small Spill: Use Spill Kit Assess->SmallSpill Minor LargeSpill Large Spill: Contact EHS Assess->LargeSpill Major Cleanup Clean and Decontaminate SmallSpill->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose Exposure Exposure Occurs Remove Remove Contaminated Clothing Exposure->Remove Immediate Action Flush Flush Affected Area (Eyewash/Shower for 15 min) Remove->Flush Medical Seek Immediate Medical Attention Flush->Medical SDS Provide SDS to Medical Personnel Medical->SDS

Caption: Workflow for responding to a chemical spill or personal exposure.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[4][9]

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4][9]

  • In Case of Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][9]

  • In Case of Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

Disposal Plan: Responsible Waste Management

All waste containing 4-Fluoro-3-methanesulfonylaniline hydrochloride must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed container. Do not pour down the drain.[10]

  • Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, paper towels) and disposable PPE should be collected in a sealed bag and disposed of as hazardous waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.

References

  • PubChem. 4-Fluoro-3-(methylsulphonyl)aniline. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 3-Fluoro-4-methylaniline. Retrieved from [Link]

  • Capot Chemical. (2013, September 10). Material Safety Data Sheet: 3-Fluoro-4-methylaniline. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: 4-Bromo-2-methylaniline hydrochloride. Retrieved from [Link]

Sources

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